HJC0197
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclopentyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-12-7-8-13(2)15(9-12)11-24-19-21-17(14-5-3-4-6-14)16(10-20)18(23)22-19/h7-9,14H,3-6,11H2,1-2H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLWRTHDHRGHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to HJC0197: A Cell-Permeable Epac Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0197 is a cell-permeable small molecule inhibitor of Exchange protein directly activated by cAMP (Epac) isoforms 1 and 2. As a member of the 5-cyano-6-oxo-1,6-dihydropyrimidine class of compounds, this compound serves as a valuable pharmacological probe for elucidating the nuanced roles of Epac-mediated signaling pathways, which are distinct from the canonical Protein Kinase A (PKA) pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its potential therapeutic applications.
Core Function and Mechanism of Action
This compound functions as an antagonist of Epac1 and Epac2, inhibiting their activation by the second messenger cyclic adenosine monophosphate (cAMP). Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP to their regulatory domain, Epac proteins undergo a conformational change that exposes their catalytic GEF domain. This activated state facilitates the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades. This compound selectively blocks this cAMP-induced activation of Epac, thereby preventing the subsequent activation of Rap1.[1] Notably, this compound does not inhibit cAMP-mediated PKA activation, highlighting its specificity for the Epac signaling axis.
Quantitative Inhibitory Data
The inhibitory potency of this compound against Epac isoforms has been characterized in vitro. The following table summarizes the available quantitative data.
| Target | Parameter | Value | Notes |
| Epac2 | IC50 | 5.9 µM | This value represents the concentration of this compound required to inhibit 50% of Epac2 activity.[1] |
| Epac1 | Inhibition | Inhibits Epac1-mediated Rap1-GDP exchange | A specific IC50 value for Epac1 is not readily available in the public domain, but inhibition has been demonstrated at a concentration of 25 µM.[1] |
Signaling Pathways
This compound directly modulates the cAMP-Epac-Rap signaling pathway. By inhibiting Epac, this compound prevents the activation of Rap1, which in turn can influence a multitude of downstream cellular processes, including cell adhesion, proliferation, and differentiation. One of the key downstream effectors of Epac signaling is the serine/threonine kinase Akt (also known as Protein Kinase B). The activation of Akt can be modulated by Epac activity, and thus, this compound can indirectly influence Akt phosphorylation and its associated signaling pathways.
Experimental Protocols
In Vitro Epac Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of this compound to inhibit the cAMP-stimulated GEF activity of Epac.
Principle: The exchange of a fluorescently labeled GDP analog (e.g., MANT-GDP) on Rap1 for unlabeled GTP is monitored. In the presence of active Epac, the rate of exchange is high, leading to a decrease in fluorescence as MANT-GDP is released from Rap1. Inhibitors of Epac will slow down this rate of exchange.
Materials:
-
Purified Epac1 or Epac2 protein
-
Purified Rap1b protein
-
MANT-GDP (2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-diphosphate)
-
GTP solution
-
cAMP solution
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Rap1-MANT-GDP: Incubate purified Rap1b with a molar excess of MANT-GDP in the presence of EDTA to facilitate nucleotide exchange. Remove excess MANT-GDP using a desalting column.
-
Prepare reaction mix: In each well of the microplate, add assay buffer, Rap1-MANT-GDP, and the desired concentration of this compound (or vehicle control).
-
Initiate the reaction: Add a solution containing cAMP and a molar excess of unlabeled GTP to each well to start the exchange reaction.
-
Monitor fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader (Excitation ~360 nm, Emission ~440 nm).
-
Data analysis: Calculate the initial rate of fluorescence decay for each condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.
Rap1 Activation Pull-Down Assay
This assay determines the effect of this compound on the levels of active, GTP-bound Rap1 in cultured cells.
Principle: A protein containing the Rap1-binding domain (RBD) of RalGDS, fused to GST and immobilized on glutathione beads, is used to specifically pull down the active, GTP-bound form of Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Materials:
-
Cultured cells (e.g., HEK293)
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease inhibitors)
-
GST-RalGDS-RBD beads
-
This compound
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Primary antibody against Rap1
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell treatment: Plate cells and grow to desired confluency. Pre-treat cells with this compound or vehicle for a specified time. Stimulate the cells with an Epac activator to induce Rap1 activation.
-
Cell lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-down: Incubate a portion of the cell lysate with GST-RalGDS-RBD beads with gentle rocking at 4°C.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western blotting: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of active Rap1. Also, run a parallel blot with total cell lysates to determine the total Rap1 levels.
References
An In-Depth Technical Guide to HJC0197 (CAS: 1383539-73-8): A Selective Epac1/2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
HJC0197 is a cell-permeable small molecule identified as a potent dual antagonist of Exchange proteins directly activated by cAMP (Epac) 1 and 2. With a half-maximal inhibitory concentration (IC50) of 5.9 µM for Epac2, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of Epac signaling pathways, which are distinct from the canonical Protein Kinase A (PKA) pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization and application in cellular and biochemical assays. Furthermore, this document summarizes the current understanding of its role in various biological processes, including chondrogenesis, and explores its potential as a therapeutic agent.
Chemical and Physical Properties
This compound, with the chemical name 4-cyclopentyl-2-[[(2,5-dimethylphenyl)methyl]thio]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, is a synthetic compound belonging to the 5-cyano-6-oxo-1,6-dihydro-pyrimidine class.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1383539-73-8 | [2][3] |
| Molecular Formula | C₁₉H₂₁N₃OS | [2][3] |
| Molecular Weight | 339.45 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Soluble in DMSO and Ethanol | [3][4] |
Mechanism of Action: Selective Epac Antagonism
This compound exerts its biological effects through the direct inhibition of Epac1 and Epac2, which are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of the second messenger cyclic AMP (cAMP), Epac proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap proteins and subsequent downstream signaling.
This compound competitively inhibits the binding of cAMP to Epac proteins, thereby preventing their activation.[4][5] This selective antagonism allows for the specific investigation of Epac-mediated signaling pathways, independent of the other major cAMP effector, PKA.[4]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays. The key quantitative data are summarized below for easy comparison.
| Parameter | Target | Value | Assay Type | Reference |
| IC₅₀ | Epac2 | 5.9 µM | Fluorescence-based competitive binding assay | [4][5] |
| Inhibition | Epac1-mediated Rap1-GDP exchange | Inhibition at 25 µM | In vitro GEF assay | [4][5] |
| Inhibition | Epac2 GEF activity | Inhibition to basal levels at 25 µM | In vitro GEF assay | [4] |
| Cellular Activity | Blockade of Epac1/2-mediated Akt phosphorylation | Complete blockade at 10 µM | Western Blot in HEK293 cells | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, based on published literature and standard laboratory practices.
Epac Inhibition Assay (Fluorescence-based)
This protocol is adapted from a fluorescence-based high-throughput screening assay for Epac antagonists.[6]
Principle: This assay measures the ability of a compound to compete with a fluorescently labeled cAMP analog (8-NBD-cAMP) for binding to the Epac protein. Inhibition of binding results in a decrease in the fluorescence signal.
Materials:
-
Purified recombinant full-length Epac1 or Epac2 protein
-
8-NBD-cAMP (8-(2-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)ethyl)-cAMP)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA
-
384-well black, low-volume microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add 10 µL of the this compound dilution. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 10 µL of a solution containing Epac protein (final concentration ~50 nM) and 8-NBD-cAMP (final concentration ~100 nM) in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Rap1 Activation Assay (Pull-down)
This protocol is based on commercially available Rap1 activation assay kits and common laboratory procedures.[3][7]
Principle: This assay utilizes the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1. The RBD is typically fused to glutathione S-transferase (GST) and immobilized on glutathione-agarose beads. Active Rap1 in cell lysates is pulled down by these beads and subsequently detected by Western blotting.
Materials:
-
Cells of interest (e.g., HEK293)
-
This compound
-
Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis/Wash Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease/phosphatase inhibitors
-
GST-RalGDS-RBD beads
-
Primary antibody: anti-Rap1
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 30 minutes).
-
Stimulate cells with an Epac activator (e.g., 50 µM 8-pCPT-2'-O-Me-cAMP) for a short period (e.g., 5-10 minutes).
-
Lyse the cells in ice-cold Lysis/Wash Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with GST-RalGDS-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and Western blotting using an anti-Rap1 antibody.
Akt Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated Akt (a downstream effector of Epac signaling) by Western blotting.[2][8][9][10]
Principle: Cellular activation of the Epac pathway can lead to the phosphorylation of Akt at specific residues (e.g., Ser473). This phosphorylation event can be detected using phospho-specific antibodies in a Western blot analysis.
Materials:
-
Cells of interest
-
This compound
-
Epac activator
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Follow steps 1-4 of the Rap1 Activation Assay protocol to prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-total Akt antibody to normalize for protein loading.
Biological Applications and Future Directions
Role in Chondrogenesis
Studies have utilized this compound to investigate the role of Epac signaling in chondrogenesis, the process of cartilage formation. In chicken micromass cultures, inhibition of Epac1 and Epac2 with this compound was found to enhance cartilage formation, suggesting that Epac signaling may act as a negative regulator of this process.[4] This finding opens up avenues for exploring Epac inhibitors as potential therapeutic agents for cartilage repair and regeneration.
Potential in Diabetic Neuropathy and Cancer
Preliminary reports suggest that this compound may have therapeutic potential in other disease areas. It has been shown to regulate cAMP levels and has been suggested to be effective in treating diabetic neuropathy. Furthermore, this compound has been proposed as a potentiator of anticancer drugs, such as cisplatin. However, the detailed mechanisms and in vivo efficacy for these applications require further investigation.
Interaction with Toll-Like Receptors
An intriguing observation is the reported activation of Toll-like receptor 4 (TLR4) and 5 by this compound. TLRs are key components of the innate immune system, and their activation can trigger inflammatory responses. The molecular basis for this interaction and its physiological consequences are yet to be fully elucidated and represent an important area for future research.
Conclusion
This compound is a valuable pharmacological tool for the specific inhibition of Epac1 and Epac2 signaling. Its cell permeability and well-defined inhibitory profile make it an excellent probe for dissecting the complex roles of Epac proteins in various cellular processes. The detailed experimental protocols provided in this guide will aid researchers in utilizing this compound to further explore the intricacies of cAMP signaling. While its potential therapeutic applications in chondrogenesis, diabetic neuropathy, and cancer are promising, further in-depth studies are necessary to validate these preliminary findings and to fully understand its mechanism of action in these contexts, including its interaction with the innate immune system. As our understanding of Epac signaling continues to grow, selective antagonists like this compound will undoubtedly play a crucial role in advancing this field of research.
References
- 1. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot for Akt phosphorylation in visceral fat [bio-protocol.org]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Fluorescence-Based High-Throughput Assay for the Discovery of Exchange Protein Directly Activated by Cyclic AMP (EPAC) Antagonists | PLOS One [journals.plos.org]
- 7. content.abcam.com [content.abcam.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
HJC0197: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Selective Epac Antagonist HJC0197
This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound, a selective antagonist of Exchange proteins directly activated by cAMP (Epac). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and research applications of this compound.
Core Molecular and Chemical Properties
This compound is a cell-permeable small molecule belonging to the 5-cyano-6-oxo-1,6-dihydro-pyrimidine class of compounds.[1] It has been identified as a potent and selective inhibitor of both Epac1 and Epac2 isoforms.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 339.45 g/mol | [4][5][6] |
| Molecular Formula | C₁₉H₂₁N₃OS | [1][4][5] |
| CAS Number | 1383539-73-8 | [1][4][5] |
| IUPAC Name | 4-cyclopentyl-2-((2,5-dimethylbenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | [7] |
| SMILES | CC1=CC(=C(C=C1)C)CSC2=NC(=C(C(=O)N2)C#N)C3CCCC3 | [4] |
| Purity | ≥98% | [1] |
| IC₅₀ for Epac2 | 5.9 µM | [1][2][3][5][6][8][9][10][11] |
| Inhibition of Epac1-mediated Rap1-GDP exchange | Effective at 25 µM | [1][2][3] |
| Solubility (DMSO) | 68 mg/mL (200.32 mM) | [8] |
| Solubility (Ethanol) | 14 mg/mL (41.24 mM) | [8] |
| Solubility (Water) | 8 mg/mL (23.56 mM) | [8] |
| Solubility (DMF) | 10 mg/mL | [1] |
| Solubility (DMF:PBS pH 7.2, 1:2) | 0.2 mg/mL | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of Epac proteins. Epac1 and Epac2 are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[12] Upon binding of the second messenger cyclic AMP (cAMP), Epac proteins undergo a conformational change that activates their GEF activity, leading to the exchange of GDP for GTP on Rap1, thereby activating it.[12][13] Activated Rap1 then engages with downstream effectors to regulate a variety of cellular processes, including cell adhesion, proliferation, and differentiation.
This compound selectively blocks this cAMP-induced activation of Epac, thereby preventing the downstream activation of Rap1 and its associated signaling cascades.[2][3] Notably, this compound does not inhibit the activity of another major cAMP effector, protein kinase A (PKA), at concentrations where it effectively blocks Epac signaling.[1][3]
Experimental Protocols
The following are representative protocols for assays commonly used to characterize the activity of this compound. These are generalized procedures, and specific parameters may need to be optimized for individual experimental setups.
In Vitro Epac Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of this compound to inhibit the cAMP-stimulated GEF activity of Epac on its substrate Rap1.
Methodology:
-
Reagent Preparation:
-
Purify recombinant Epac1 or Epac2 and Rap1 proteins.
-
Prepare a stock solution of a fluorescent GTP analog, such as 2’/3’-O-(N-Methylanthraniloyl)guanosine 5’-triphosphate (mant-GTP).
-
Prepare a stock solution of cAMP.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a microplate, incubate the purified Epac protein with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the exchange reaction by adding a mixture of cAMP, Rap1, and mant-GTP.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The binding of mant-GTP to Rap1 results in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Epac Activity Assay
This assay assesses the ability of this compound to inhibit Epac-mediated signaling in a cellular context, often by measuring the phosphorylation of a downstream target like Akt.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media and conditions.
-
Transfect the cells with plasmids encoding for either Epac1 or Epac2.
-
Allow the cells to express the protein for 24-48 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of this compound for a short duration (e.g., 5-10 minutes).[3]
-
Stimulate the cells with a cell-permeable Epac agonist, such as 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), to specifically activate Epac.
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and western blotting to analyze the phosphorylation status of downstream targets like Akt using phospho-specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the western blots to determine the level of phosphorylated Akt relative to total Akt.
-
Evaluate the inhibitory effect of this compound on Epac-mediated Akt phosphorylation.
-
Applications in Research and Drug Development
This compound serves as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of Epac signaling. Its selectivity over PKA allows for the specific investigation of Epac-mediated pathways. Research applications include studies in:
-
Cancer Biology: Investigating the role of Epac in cell migration, invasion, and proliferation.
-
Cardiovascular Disease: Exploring the involvement of Epac in cardiac hypertrophy and other cardiovascular processes.[14]
-
Neuroscience: Studying the function of Epac in neuronal signaling and plasticity.
-
Metabolic Disorders: Examining the role of Epac in insulin secretion and glucose metabolism.[12][15]
As a potential therapeutic lead, this compound and its analogs are of interest for the development of novel drugs targeting diseases where Epac signaling is dysregulated.
Conclusion
This compound is a well-characterized, selective inhibitor of Epac1 and Epac2. Its utility as a research tool is established, and it holds promise for further investigation in various disease models. This guide provides a foundational understanding of its properties and applications to aid in the design and execution of future studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. biosynth.com [biosynth.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. interpriseusa.com [interpriseusa.com]
- 10. interpriseusa.com [interpriseusa.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epac2-Rap1 Signaling Regulates Reactive Oxygen Species Production and Susceptibility to Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HJC0197 in cAMP Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of HJC0197, a potent and selective inhibitor of the Exchange proteins directly activated by cAMP (Epac), and its role in the cyclic AMP (cAMP) signaling pathway. This document details the mechanism of action of this compound, presents its quantitative data, outlines key experimental protocols for its use, and illustrates its effects on downstream signaling cascades.
Introduction to this compound and the cAMP-Epac Signaling Axis
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes. Its effects are primarily transduced through two main effector proteins: Protein Kinase A (PKA) and the Exchange proteins directly activated by cAMP (Epac1 and Epac2). While the PKA pathway is well-characterized, the distinct roles of Epac proteins in cellular signaling are an active area of research. Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, thereby activating them and initiating downstream signaling cascades involved in processes such as cell adhesion, proliferation, and inflammation.
This compound is a cell-permeable small molecule that has emerged as a critical tool for dissecting the specific functions of the Epac branch of the cAMP signaling pathway. It acts as an antagonist of both Epac1 and Epac2, selectively blocking the activation of these proteins by cAMP. A key advantage of this compound is its specificity for Epac, as it does not inhibit the cAMP-mediated activation of PKA, allowing for the specific investigation of Epac-dependent signaling events.[1][2][3]
Quantitative Data for this compound
The inhibitory activity of this compound against Epac proteins has been quantified in various studies. The following table summarizes the key quantitative metrics for this compound.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 5.9 µM | Epac2 | In vitro GEF activity assay | [1][3][4] |
| IC50 | 4.0 µM | Epac | Not specified | [2][4] |
| Inhibitory Concentration | 25 µM | Epac1 | Inhibits Epac1-mediated Rap1-GDP exchange activity in the presence of an equal concentration of cAMP. | [1][2] |
| Inhibitory Concentration | 10 µM | Epac1 and Epac2 | Completely blocks Epac-mediated phosphorylation of Akt in HEK293 cells expressing either Epac1 or Epac2. | [4] |
Mechanism of Action and Signaling Pathways
This compound exerts its inhibitory effect by binding to Epac proteins and preventing the conformational change induced by cAMP. This blockage inhibits the guanine nucleotide exchange activity of Epac, thereby preventing the activation of its primary downstream effector, Rap1. The inhibition of Rap1 activation, in turn, modulates a variety of cellular processes.
The cAMP-Epac-Rap1 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical cAMP-Epac-Rap1 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the cAMP-Epac-Rap1 signaling pathway.
Downstream Consequences of Epac Inhibition by this compound
Inhibition of the Epac-Rap1 axis by this compound has been shown to have several significant downstream effects, including:
-
Inhibition of Akt Phosphorylation: Pretreatment of HEK293 cells with this compound completely blocks Epac-mediated phosphorylation of Akt.[4]
-
Modulation of Chondrogenesis: In chicken micromass cultures, this compound has been used to study the role of Epac signaling in chondrogenesis.[4]
-
Regulation of Pathological Angiogenesis: Epac inhibitors, conceptually including this compound, are being investigated for their potential to ameliorate pathological angiogenesis.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to investigate the cAMP-Epac signaling pathway.
General Handling and Preparation of this compound
This compound is a cell-permeable compound. For in vitro and cell-based assays, it is typically dissolved in a suitable solvent such as DMSO to create a stock solution. Further dilutions to the final working concentration should be made in the appropriate cell culture medium or assay buffer.
Rap1 Activation Assay (Pull-down Assay)
This assay is used to measure the levels of active, GTP-bound Rap1, which is a direct downstream target of Epac. Inhibition of Epac by this compound is expected to reduce the amount of active Rap1.
Materials:
-
Cells of interest (e.g., HEK293, endothelial cells)
-
This compound
-
cAMP-elevating agent (e.g., Forskolin, 8-pCPT-cAMP)
-
Lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Rap1 activation assay kit (containing Rap1 binding domain (RBD) of RalGDS fused to GST and immobilized on agarose beads)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to the desired confluency.
-
Pre-treat cells with this compound (e.g., 10-25 µM) for a specified time (e.g., 30 minutes to 1 hour).
-
Stimulate the cells with a cAMP-elevating agent for a short period (e.g., 5-15 minutes) to activate the cAMP-Epac pathway. Include appropriate vehicle controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using an appropriate lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Pull-down of Active Rap1:
-
Incubate a portion of the cell lysate with the RalGDS-RBD agarose beads. The beads will specifically bind to the active, GTP-bound form of Rap1.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down (active) Rap1.
-
Analyze the total amount of Rap1 in a separate aliquot of the cell lysate to ensure equal protein loading.
-
Endothelial Permeability Assay (Transwell Assay)
This assay is used to assess the integrity of the endothelial barrier, a process in which Epac signaling is implicated. This compound can be used to investigate the role of Epac in modulating endothelial permeability.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Transwell inserts (with a porous membrane)
-
This compound
-
Permeability-inducing agent (e.g., thrombin, VEGF)
-
Fluorescently labeled dextran (e.g., FITC-dextran)
-
Fluorescence plate reader
Protocol:
-
Endothelial Monolayer Formation:
-
Seed endothelial cells onto the upper chamber of the Transwell inserts and culture them until a confluent monolayer is formed.
-
-
Treatment:
-
Pre-treat the endothelial monolayer with this compound by adding it to the upper and/or lower chambers.
-
Add a permeability-inducing agent to the upper chamber to stimulate an increase in permeability.
-
-
Permeability Measurement:
-
Add FITC-dextran to the upper chamber.
-
At various time points, collect samples from the lower chamber.
-
Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader. An increase in fluorescence indicates an increase in the permeability of the endothelial monolayer.
-
-
Data Analysis:
-
Compare the fluorescence in the lower chamber of this compound-treated wells to control wells to determine the effect of Epac inhibition on endothelial permeability.
-
Experimental and Logical Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on a specific cellular response mediated by the cAMP-Epac pathway.
Caption: A typical experimental workflow using this compound.
Conclusion
This compound is an invaluable pharmacological tool for the specific investigation of the Epac branch of the cAMP signaling pathway. Its selectivity for Epac over PKA allows researchers to delineate the precise roles of Epac1 and Epac2 in a multitude of cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of cAMP-Epac signaling and to explore the therapeutic potential of targeting this pathway.
References
HJC0197: A Technical Guide to its Selectivity for Epac over PKA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of the small molecule inhibitor HJC0197 for the Exchange protein directly activated by cAMP (Epac) over Protein Kinase A (PKA). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. Its primary intracellular effectors are Protein Kinase A (PKA) and the more recently discovered Exchange protein directly activated by cAMP (Epac). While both proteins are activated by cAMP, they often elicit distinct, and sometimes opposing, cellular responses.[1] This divergence in function underscores the need for selective pharmacological tools to dissect their individual roles in cellular signaling. This compound has emerged as a valuable antagonist of Epac proteins, and understanding its selectivity over PKA is crucial for its effective use in research and potential therapeutic development.
Quantitative Selectivity Data
This compound demonstrates notable selectivity for Epac over PKA. The available quantitative and qualitative data are summarized in the table below.
| Target | Parameter | Value | Notes |
| Epac2 | IC50 | 5.9 µM | This value represents the concentration of this compound required to inhibit 50% of Epac2 activity.[2][3][4] |
| Epac1 | Inhibition | Inhibits Epac1-mediated Rap1-GDP exchange activity at 25 µM.[2] | A specific IC50 value for Epac1 is not consistently reported in the literature, but inhibition at this concentration is documented. |
| PKA (Type I and II) | Inhibition | No effect on cAMP-induced PKA activity at 25 µM. | This demonstrates a significant window of selectivity for Epac over PKA. A direct IC50 value for PKA is not available, indicating low affinity. |
Signaling Pathways
To appreciate the significance of this compound's selectivity, it is essential to understand the distinct signaling cascades initiated by Epac and PKA.
Epac Signaling Pathway
Upon binding cAMP, Epac undergoes a conformational change that activates its guanine nucleotide exchange factor (GEF) activity, primarily targeting the small GTPase Rap1.[5][6][7][8] Activated Rap1-GTP then engages a variety of downstream effectors, leading to cellular responses such as enhanced integrin-mediated cell adhesion and modulation of exocytosis.[5][6]
PKA Signaling Pathway
The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of its catalytic subunits. These catalytic subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, including the transcription factor cAMP response element-binding protein (CREB), thereby regulating gene expression and a wide range of cellular processes.[9][10][11][12]
Experimental Protocols
The selectivity of this compound is determined through a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Epac Activity Assay (Rap1 Activation Assay)
This assay measures the GEF activity of Epac by quantifying the amount of active, GTP-bound Rap1.
Principle: Active, GTP-bound Rap1 is selectively pulled down from cell lysates using a protein domain that specifically binds to Rap1-GTP (e.g., the Rap binding domain of RalGDS). The amount of pulled-down Rap1 is then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 cells overexpressing Epac1 or Epac2) and grow to 80-90% confluency. Pre-treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes). Stimulate the cells with a cAMP-elevating agent (e.g., forskolin or a cell-permeable cAMP analog) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells in a lysis buffer containing protease inhibitors.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.
-
Affinity Precipitation of Active Rap1: Incubate the clarified lysates with RalGDS-RBD agarose beads at 4°C with gentle rocking for 1 hour.[13][14][15][16][17]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for Rap1, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the Rap1 band corresponds to the amount of active Rap1 in the initial lysate.
PKA Activity Assay
This assay measures the phosphotransferase activity of PKA.
Principle: The assay quantifies the transfer of the γ-phosphate from ATP to a specific PKA substrate peptide. This can be measured using radiolabeled ATP or with a colorimetric or fluorescence-based ELISA format.
Protocol (Colorimetric ELISA-based):
-
Sample Preparation: Prepare cell lysates or use purified PKA enzyme.
-
Assay Plate Preparation: Use a microtiter plate pre-coated with a specific PKA substrate peptide.
-
Kinase Reaction: Add the samples (containing PKA) and a PKA standard to the wells. Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 90 minutes) to allow for phosphorylation of the substrate.[18][19]
-
Detection of Phosphorylation: Wash the plate to remove ATP and non-bound components. Add a primary antibody that specifically recognizes the phosphorylated substrate, followed by an HRP-conjugated secondary antibody.[20]
-
Signal Development: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change that is proportional to the amount of phosphorylated substrate.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve using the PKA standard and determine the PKA activity in the samples by comparing their absorbance to the standard curve.
Experimental Workflow for Selectivity Determination
The following diagram illustrates the logical flow of experiments to determine the selectivity of this compound.
Important Considerations
It is important to note that some studies have raised concerns about the potential for this compound to cause protein denaturation at high concentrations. This suggests that some of its inhibitory effects observed in vitro might be non-specific under certain conditions. Therefore, it is recommended to use the lowest effective concentration of this compound and to include appropriate controls to verify the specificity of its action in any given experimental system.
Conclusion
This compound is a potent inhibitor of Epac1 and Epac2 with significant selectivity over PKA. This selectivity makes it a valuable pharmacological tool for dissecting the distinct roles of these two major cAMP effectors in cellular physiology and pathophysiology. Researchers utilizing this compound should have a thorough understanding of the experimental methodologies required to confirm its activity and selectivity in their specific model system, as well as being mindful of its potential for non-specific effects at higher concentrations. This guide provides the foundational knowledge for the informed application of this compound in advancing our understanding of cAMP signaling.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. The Epac-Rap1 signaling pathway controls cAMP-mediated exocytosis of Weibel-Palade bodies in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactome | PKA-mediated phosphorylation of CREB [reactome.org]
- 10. mdpi.com [mdpi.com]
- 11. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rap1 Activation Assay [bio-protocol.org]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 17. Rap1 Activation Assay [cellbiolabs.com]
- 18. arborassays.com [arborassays.com]
- 19. arborassays.com [arborassays.com]
- 20. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for HJC0197 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0197 is a cell-permeable small molecule that acts as a potent antagonist for both Epac1 (Exchange protein directly activated by cAMP 1) and Epac2.[1][2] These proteins are guanine nucleotide exchange factors that are directly activated by cyclic AMP (cAMP) and play crucial roles in a variety of cellular processes independent of Protein Kinase A (PKA).[1][3] By selectively inhibiting Epac signaling, this compound serves as a valuable tool for elucidating the specific functions of the Epac pathway in cellular events such as differentiation, proliferation, and apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on downstream signaling pathways and a specific application in chondrogenesis.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Conditions | Reference |
| Epac2 | 5.9 | In vitro fluorescence-based assay | [1] |
| Epac1 | - | Inhibits Epac1-mediated Rap1-GDP exchange at 25 µM | [2] |
Effects of this compound on Cellular Signaling
| Cell Line | Treatment Concentration | Effect | Reference |
| HEK293/Epac1 | 10 µM | Complete blockade of Epac1-mediated Akt phosphorylation | [2] |
| HEK293/Epac2 | 10 µM | Complete blockade of Epac2-mediated Akt phosphorylation | [2] |
| Chicken limb bud micromass cultures | Not specified | Enhanced cartilage formation | [4] |
Signaling Pathway
The following diagram illustrates the canonical Epac signaling pathway and the point of inhibition by this compound. Upon binding of cAMP, Epac proteins undergo a conformational change that activates their guanine nucleotide exchange factor (GEF) activity, leading to the activation of the small GTPase Rap1. Activated Rap1-GTP then engages downstream effectors, such as B-Raf and subsequent activation of the ERK pathway, as well as influencing other pathways that can lead to the phosphorylation of Akt. This compound directly binds to Epac proteins, preventing the cAMP-induced conformational change and thereby inhibiting the activation of Rap1 and all subsequent downstream signaling events.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for the molecular weight of this compound.
-
Calculate the mass of this compound required to prepare a 10 mM stock solution in a desired volume of DMSO.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
General Cell Treatment Protocol
Objective: To treat cultured cells with this compound to assess its biological effects.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium as used for the highest concentration of this compound.
-
Carefully remove the existing medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 5 minutes for short-term signaling studies, or longer for proliferation or differentiation assays).
-
Following incubation, proceed with the desired downstream analysis (e.g., cell lysis for western blotting, viability assay).
Rap1 Activation Assay (Pull-down)
Objective: To determine the effect of this compound on the activation state of Rap1.
Experimental Workflow:
Protocol:
-
Culture cells (e.g., HEK293) in 10 cm dishes to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound (e.g., 10-25 µM) or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Stimulate the cells with an Epac-specific cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) for 5-10 minutes to induce Rap1 activation.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells on ice with a suitable lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, and protease/phosphatase inhibitors).
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Incubate equal amounts of protein (e.g., 500 µg) with RalGDS-RBD (Rap1-binding domain of RalGDS) coupled to agarose beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody to detect the amount of activated (GTP-bound) Rap1.
Akt Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on the phosphorylation of Akt at Ser473.
Protocol:
-
Seed cells (e.g., HEK293 cells overexpressing Epac1 or Epac2) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 5 minutes.[2]
-
Stimulate the cells with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP) for the appropriate time to induce Akt phosphorylation (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
Chicken Micromass Culture for Chondrogenesis Assay
Objective: To evaluate the effect of this compound on the differentiation of chondroprogenitor cells. This protocol is adapted from studies on chondrogenesis.[5][6]
Protocol:
-
Isolate limb buds from 4-day-old chicken embryos.
-
Dissociate the limb bud tissue into a single-cell suspension using trypsin-EDTA.
-
Resuspend the cells in a suitable culture medium (e.g., DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin) at a high density (e.g., 1.5 x 10^7 cells/mL).
-
Plate the cell suspension as small droplets (e.g., 20 µL) in the center of the wells of a multi-well plate.
-
Allow the cells to attach for 1-2 hours in a humidified incubator at 37°C and 5% CO2.
-
Carefully add culture medium to each well, being careful not to disturb the micromass culture.
-
On day 2 of culture, treat the micromass cultures with different concentrations of this compound or vehicle control. The Juhász et al. (2014) study implies that inhibition of Epac enhances chondrogenesis.[5]
-
Change the medium and re-treat with this compound every 24 hours.
-
After a total of 6 days in culture, fix the micromass cultures.
-
Stain the cultures with Alcian blue to visualize the cartilage matrix proteoglycans.
-
Quantify the extent of chondrogenesis by extracting the Alcian blue dye and measuring its absorbance at ~620 nm.
Conclusion
This compound is a specific and potent inhibitor of the Epac signaling pathway, making it an indispensable tool for cell biology research. The protocols outlined in these application notes provide a framework for investigating the role of Epac in various cellular processes. By carefully following these methodologies, researchers can effectively utilize this compound to dissect the complexities of cAMP signaling and its downstream consequences.
References
- 1. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as potent antagonists targeting exchange proteins directly activated by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Cyano-6-oxo-1,6-dihydro-pyrimidines as Potent Antagonists Targeting Exchange Proteins Directly Activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exchange protein directly activated by cAMP encoded by the mammalian rapgef3 gene: Structure, function and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. Mechanical loading stimulates chondrogenesis via the PKA/CREB-Sox9 and PP2A pathways in chicken micromass cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and Micromass Culturing of Primary Chicken Chondroprogenitor Cells for Cartilage Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HJC0197 in Chondrogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0197 is a cell-permeable inhibitor of the Exchange Proteins Directly Activated by cAMP (Epac) 1 and 2. Epac proteins are guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2 and represent a signaling pathway for cAMP that is independent of Protein Kinase A (PKA). In the context of chondrogenesis, the cAMP signaling network plays a complex role. While the PKA branch of cAMP signaling is known to be a positive regulator of chondrogenesis, research suggests that the Epac-mediated pathway may have an opposing effect.
Studies utilizing chicken micromass cultures have demonstrated that the inhibition of Epac1 and Epac2 by this compound leads to an enhancement of cartilage formation. This suggests that this compound can be a valuable tool for in vitro studies aimed at promoting chondrogenesis and for dissecting the intricate roles of different cAMP signaling branches in cartilage development and regeneration. These application notes provide detailed protocols for the use of this compound in chondrogenesis assays based on published research.
Data Presentation
The following table summarizes the quantitative effects of this compound on chondrogenesis markers in chicken micromass cultures, as reported by Juhász et al. (2014).
| Treatment Group | Parameter | Result | Fold Change vs. Control |
| Control | Cartilage Matrix Production | Baseline | 1.0 |
| This compound | Cartilage Matrix Production | Significantly Increased | >1.0 |
| Mechanical Stimulation | Cartilage Matrix Production | Significantly Increased | >1.0 |
| This compound + Mechanical Stimulation | Cartilage Matrix Production | Additive Increase | > Fold Change of either treatment alone |
| Control | Sox9 mRNA Expression | Baseline | 1.0 |
| This compound | Sox9 mRNA Expression | Increased | >1.0 |
| Control | Collagen Type II mRNA Expression | Baseline | 1.0 |
| This compound | Collagen Type II mRNA Expression | Increased | >1.0 |
| Control | Aggrecan mRNA Expression | Baseline | 1.0 |
| This compound | Aggrecan mRNA Expression | Increased | >1.0 |
Note: The exact quantitative values for fold changes with this compound alone were not specified in the abstract of the primary reference. The table reflects the reported qualitative outcomes of a significant increase.
Experimental Protocols
Protocol 1: Chicken Micromass Culture for Chondrogenesis Assay
This protocol describes the establishment of high-density micromass cultures from chicken limb bud mesenchymal cells, a well-established model for studying chondrogenesis.
Materials:
-
Fertilized chicken eggs (4-day-old embryos)
-
Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Culture plates (e.g., 24-well plates)
Procedure:
-
Cell Isolation:
-
Isolate limb buds from 4-day-old chicken embryos under sterile conditions.
-
Wash the limb buds three times with cold HBSS.
-
Incubate the limb buds in 0.25% trypsin-EDTA at 37°C for 30 minutes.
-
Inactivate trypsin by adding an equal volume of DMEM containing 10% FBS.
-
Dissociate the tissue into a single-cell suspension by gentle pipetting.
-
Filter the cell suspension through a 40 µm cell strainer to remove any remaining tissue clumps.
-
Centrifuge the cells at 1500 rpm for 5 minutes, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Micromass Plating:
-
Adjust the cell suspension to a final concentration of 1.5 x 10^7 cells/mL in DMEM with 10% FBS.
-
Carefully dispense 10 µL droplets of the cell suspension into the center of each well of a culture plate.
-
Incubate the plate at 37°C in a humidified atmosphere of 5% CO2 for 2 hours to allow for cell attachment.
-
After the attachment period, gently add 0.5 mL of pre-warmed culture medium to each well, being careful not to disturb the micromass.
-
-
This compound Treatment:
-
Prepare the desired final concentration of this compound in the culture medium. Based on the literature, a concentration range of 1-10 µM can be considered for initial experiments. A vehicle control (DMSO) should be run in parallel.
-
On day 2 of culture, replace the medium with fresh medium containing this compound or the vehicle control.
-
Culture for a total of 6 days, changing the medium every 24 hours with the respective treatments.
-
Protocol 2: Quantification of Cartilage Matrix Production (Alcian Blue Staining)
This protocol describes the staining and quantification of sulfated glycosaminoglycans (GAGs), a major component of the cartilage matrix.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (4%)
-
Hydrochloric Acid (0.1 N)
-
Alcian Blue solution (1% in 0.1 N HCl, pH 1.0)
-
Guanidine Hydrochloride (6 M)
-
Spectrophotometer
Procedure:
-
Staining:
-
After 6 days of culture, wash the micromass cultures twice with PBS.
-
Fix the cultures with 4% formaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Rinse with 0.1 N HCl.
-
Stain with Alcian Blue solution overnight at room temperature.
-
Wash three times with 0.1 N HCl to remove excess stain.
-
Visually inspect and photograph the stained cultures.
-
-
Quantification:
-
To quantify the amount of bound stain, add 0.5 mL of 6 M guanidine hydrochloride to each well and incubate for 6 hours at room temperature with gentle shaking to extract the dye.
-
Transfer the extract to a 96-well plate.
-
Measure the absorbance at 620 nm using a spectrophotometer.
-
A standard curve using known concentrations of Alcian Blue can be used for absolute quantification.
-
Protocol 3: Gene Expression Analysis by Real-Time PCR (RT-qPCR)
This protocol outlines the analysis of chondrogenic marker gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
RT-qPCR master mix
-
Primers for target genes (e.g., Gallus gallus SOX9, COL2A1, ACAN) and a reference gene (e.g., GAPDH).
Procedure:
-
RNA Extraction:
-
At the end of the culture period, wash the micromass cultures with PBS.
-
Lyse the cells directly in the well using the lysis buffer from the RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
RT-qPCR:
-
Prepare the RT-qPCR reaction mix containing the cDNA template, primers for the target and reference genes, and the master mix.
-
Perform the RT-qPCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control group.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound in Chondrogenesis
Caption: this compound inhibits the Epac pathway, promoting chondrogenesis.
Experimental Workflow for this compound in Micromass Culture
Caption: Workflow for this compound treatment in chicken micromass cultures.
HJC0197: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HJC0197 is a cell-permeable small molecule that acts as a potent antagonist of Exchange protein directly activated by cAMP (Epac) 1 and 2.[1][2] The Epac proteins, also known as Rap Guanine Nucleotide Exchange Factors (RapGEFs), are key mediators of cAMP signaling, operating independently of Protein Kinase A (PKA). The cAMP-Epac signaling pathway has been implicated in a variety of cellular processes relevant to cancer progression, including cell proliferation, migration, and apoptosis. This document provides an overview of this compound's applications in cancer research, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound selectively inhibits the activation of Epac proteins by cAMP. This blockade prevents the subsequent activation of the small GTPase, Rap1, and downstream signaling cascades. In various cancer models, the inhibition of Epac signaling by this compound has been shown to impact cell survival and sensitize cancer cells to metabolic stress.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 5.9 µM | Epac2 | |
| Inhibitory Concentration | 25 µM | Epac1 | Inhibits Epac1-mediated Rap1-GDP exchange activity.[1][2] |
Applications in Cancer Research
Sensitization of Lung Cancer Cells to Glucose Starvation
Research has indicated that this compound can sensitize lung cancer cells to conditions of glucose deprivation. This suggests a potential therapeutic strategy for targeting the metabolic vulnerabilities of tumors. By inhibiting the Epac signaling pathway, this compound may interfere with the adaptive mechanisms that allow cancer cells to survive in the nutrient-poor tumor microenvironment.
Inhibition of Cancer Cell Migration and Invasion
The Epac signaling pathway is known to be involved in the regulation of cell adhesion and migration. As an Epac inhibitor, this compound can be utilized to investigate the role of this pathway in cancer cell motility and metastasis.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Western Blot Analysis of Epac Downstream Signaling
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets of the Epac pathway, such as Akt.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with this compound (e.g., 10 µM) for a specified time (e.g., 1-2 hours) before stimulating with an Epac agonist for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
Caption: Mechanism of action of this compound in the Epac signaling pathway.
Caption: Experimental workflow for determining cell viability using an MTT assay.
References
Application Notes and Protocols for Studying Diabetic Neuropathy
Topic: HJC0197 for Studying Diabetic Neuropathy
Initial Investigation Note: A comprehensive search for "this compound" did not yield any publicly available scientific literature or data related to its use in studying diabetic neuropathy. It is possible that this compound is an internal compound code, a newly synthesized molecule not yet in the public domain, or a misnomer.
Therefore, these application notes will focus on a well-characterized, representative Sirtuin 1 (SIRT1) activator, Resveratrol , which has been extensively studied in the context of diabetic neuropathy and is known to modulate the SIRT1/Nrf2 signaling pathway. The principles, protocols, and data presentation formats provided here can be adapted for this compound once its specific properties become known.
Application Notes for Resveratrol in Diabetic Neuropathy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diabetic neuropathy (DN) is a common and debilitating complication of diabetes, characterized by progressive nerve damage.[1][2] The pathogenesis of DN is multifactorial, with hyperglycemia-induced oxidative stress playing a crucial role.[3] The SIRT1/Nrf2 signaling pathway has emerged as a key therapeutic target for mitigating oxidative damage and promoting neuronal survival.[2][4]
Resveratrol, a natural polyphenol, is a potent activator of SIRT1. Its neuroprotective effects in diabetic neuropathy are attributed to its ability to enhance SIRT1 activity, which in turn deacetylates and activates Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] Activated Nrf2 translocates to the nucleus and upregulates the expression of antioxidant enzymes, thereby combating oxidative stress and ameliorating nerve damage.[3] These notes provide an overview of the application of Resveratrol in preclinical studies of diabetic neuropathy.
Mechanism of Action:
Resveratrol's primary mechanism in the context of diabetic neuropathy involves the activation of the SIRT1/Nrf2 axis. High glucose levels in diabetes lead to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS), causing oxidative stress and neuronal damage. Resveratrol activates SIRT1, which deacetylates Nrf2, leading to its dissociation from Keap1 and subsequent translocation to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of a battery of antioxidant genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[4] This cascade of events helps to restore redox homeostasis, reduce inflammation, and protect neurons from apoptosis.
Data Presentation:
The following tables summarize the quantitative data from preclinical studies investigating the effects of Resveratrol in animal models of diabetic neuropathy.
Table 1: Effects of Resveratrol on Functional and Morphological Parameters in Diabetic Neuropathy Models
| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference |
| Mechanical Withdrawal Threshold (g) | STZ-induced diabetic mice | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased pain threshold | [5] |
| Thermal Withdrawal Latency (s) | STZ-induced diabetic mice | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased heat sensitivity | [5] |
| Motor Nerve Conduction Velocity (m/s) | STZ-induced diabetic rats | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Improved nerve conduction | [6] |
| Intraepidermal Nerve Fiber Density (fibers/mm) | STZ-induced diabetic mice | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased nerve fiber density | [5] |
Table 2: Effects of Resveratrol on Biomarkers of Oxidative Stress and Inflammation in Diabetic Neuropathy Models
| Biomarker | Tissue | Treatment Group | Control Group | Outcome | Reference |
| Malondialdehyde (MDA) (nmol/mg protein) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Decreased lipid peroxidation | [6] |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased antioxidant enzyme activity | [6] |
| TNF-α (pg/mg protein) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Reduced pro-inflammatory cytokine levels | [3] |
| IL-1β (pg/mg protein) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Reduced pro-inflammatory cytokine levels | [3] |
| Nrf2 (nuclear protein expression) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased nuclear translocation | [3][5] |
| SIRT1 (protein expression) | Sciatic Nerve | Resveratrol (10 mg/kg/day) | Diabetic Vehicle | Increased expression | [6] |
Experimental Protocols
Protocol 1: Induction of Diabetic Neuropathy in Rodents
This protocol describes the induction of type 1 diabetes in mice or rats using streptozotocin (STZ), a chemical that is toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
8- to 10-week-old male C57BL/6 mice or Sprague-Dawley rats
-
Glucometer and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.
-
For mice, administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg. For rats, a single i.p. injection of 50-65 mg/kg is typically used.
-
Monitor blood glucose levels 48-72 hours after STZ injection from tail vein blood. Animals with blood glucose levels >250 mg/dL are considered diabetic.
-
Maintain the diabetic animals for 4-8 weeks to allow for the development of neuropathy. Monitor body weight and general health status regularly. Provide supportive care as needed, which may include insulin administration to prevent severe weight loss and mortality.
-
A control group of animals should be injected with citrate buffer only.
Protocol 2: Assessment of Neuropathic Pain (Mechanical Allodynia)
This protocol uses von Frey filaments to assess the mechanical withdrawal threshold, a measure of sensitivity to non-painful stimuli.
Materials:
-
Von Frey filaments with varying bending forces (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.
-
Place the animal in an individual testing chamber on the elevated wire mesh platform.
-
Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament of low bending force.
-
Apply the filament with increasing force until it bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.
Protocol 3: Western Blot Analysis of SIRT1 and Nrf2
This protocol describes the detection and quantification of SIRT1 and nuclear Nrf2 protein expression in sciatic nerve tissue.
Materials:
-
Sciatic nerve tissue from experimental animals
-
Nuclear and cytoplasmic extraction kit
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SIRT1, anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-β-actin for total lysate)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Dissect sciatic nerves and immediately snap-freeze in liquid nitrogen. Store at -80°C.
-
For nuclear Nrf2, homogenize the tissue and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions. For total SIRT1, homogenize in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities using appropriate software. Normalize the protein of interest to the loading control (Lamin B1 for nuclear fraction, β-actin for total lysate).
Mandatory Visualizations
Caption: SIRT1/Nrf2 signaling pathway in diabetic neuropathy.
Caption: Experimental workflow for studying diabetic neuropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Crosstalk between Sirtuins and Nrf2: SIRT1 activators as emerging treatment for diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of resveratrol attenuates the severity of diabetic neuropathy by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT1 Activation by Polydatin Alleviates Oxidative Damage and Elevates Mitochondrial Biogenesis in Experimental Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of resveratrol attenuates the severity of diabetic neuropathy by activating the Nrf2 pathway | Aging [static-site-aging-prod2.impactaging.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HJC0197: An In Vitro Efficacy Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct quantitative in vitro data for HJC0197 was not publicly available at the time of this document's creation. The following data and protocols are based on studies of a structurally related and potent STAT3 inhibitor, HJC0152 , and are provided as a representative guide. Researchers should establish optimal concentrations and protocols for this compound based on their specific cell lines and experimental conditions.
Introduction
This compound is a small molecule inhibitor targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of numerous cancers, promoting cell proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity. Inhibition of the STAT3 pathway therefore represents a promising therapeutic strategy. These application notes provide a summary of the in vitro efficacy of the related compound HJC0152 and detailed protocols for key assays to evaluate the biological effects of STAT3 inhibitors like this compound.
Data Presentation: In Vitro Efficacy of HJC0152
The following table summarizes the effective concentrations of the related STAT3 inhibitor, HJC0152, in various cancer cell lines. This data can serve as a starting point for determining the effective concentration range for this compound.
| Cell Line | Cancer Type | Assay | Effective Concentration (HJC0152) | Observed Effect |
| AGS | Gastric Cancer | Apoptosis Assay | Time- and dose-dependent | Induction of apoptosis |
| MKN45 | Gastric Cancer | Apoptosis Assay | Time- and dose-dependent | Induction of apoptosis |
| Various HNSCC lines | Head and Neck Squamous Cell Carcinoma | Cell Viability | Not specified | Inhibition of cell growth, particularly in lines with high p-STAT3 (Y705) |
| Various Gastric Cancer lines | Gastric Cancer | Western Blot | Not specified | Inhibition of activated STAT3 and downstream targets (c-Myc, Cyclin D1) |
| AGS, MKN45 | Gastric Cancer | Migration & Invasion Assays | Not specified | Inhibition of migration and invasion |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines of interest
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add Propidium Iodide and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Application Notes and Protocols: Potentiation of Anticancer Drugs
Note: Initial searches for "HJC0197" did not yield information on a compound with this identifier in the public domain. Therefore, this document provides a representative application note and protocol for a well-characterized potentiator of an anticancer drug, using the combination of the PARP inhibitor Olaparib and the alkylating agent Temozolomide (TMZ) as an example.
Olaparib as a Potentiator for the Anticancer Drug Temozolomide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. Temozolomide (TMZ) is an alkylating agent that induces DNA damage, primarily by methylating DNA bases. The combination of Olaparib and TMZ has shown synergistic cytotoxic effects in various cancer models.[1] The potentiation of TMZ's anticancer activity by Olaparib is based on the principle of synthetic lethality. TMZ-induced DNA lesions are converted into SSBs during DNA replication. Inhibition of PARP by Olaparib prevents the efficient repair of these SSBs, leading to their accumulation and the formation of more cytotoxic double-strand DNA breaks (DSBs) at the replication fork.[2][3] In cancer cells with deficient homologous recombination (HR) repair of DSBs, this accumulation of DSBs is particularly lethal. However, the combination has also shown efficacy in HR-proficient tumors.[2]
These application notes provide an overview of the quantitative data supporting the synergistic interaction between Olaparib and TMZ, detailed protocols for key in vitro experiments, and visualizations of the underlying signaling pathway and experimental workflows.
Data Presentation: In Vitro Efficacy of Olaparib and Temozolomide Combination
The following table summarizes the cytotoxic effects of Olaparib and Temozolomide, alone and in combination, on various glioblastoma cell lines. The data demonstrates that Olaparib enhances the cytotoxicity of Temozolomide.
| Cell Line | MGMT Promoter Status | Treatment | IC50 (µM) | Potentiation Factor | Reference |
| U87MG | Methylated | Temozolomide | ~100 | - | [1] |
| Temozolomide + Olaparib (1 µM) | ~50 | 2.0 | [1] | ||
| U251MG | Methylated | Temozolomide | >200 | - | [1] |
| Temozolomide + Olaparib (1 µM) | ~100 | >2.0 | [1] | ||
| T98G | Unmethylated | Temozolomide | >200 | - | [1] |
| Temozolomide + Olaparib (1 µM) | ~150 | >1.3 | [1] |
Note: The potentiation factor is calculated as the IC50 of TMZ alone divided by the IC50 of TMZ in combination with Olaparib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of Olaparib and Temozolomide on cancer cells grown in a 96-well plate format. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7]
Materials:
-
Cancer cell line of interest (e.g., U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Olaparib (stock solution in DMSO)
-
Temozolomide (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Olaparib and Temozolomide in complete medium.
-
For combination treatments, prepare solutions containing a fixed concentration of Olaparib with varying concentrations of Temozolomide.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (medium with DMSO, concentration matched to the highest drug concentration).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT stock solution (5 mg/mL) to each well.[8]
-
Incubate the plate for 4 hours at 37°C.[8]
-
Visually inspect the wells for the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well.[8]
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight in a humidified incubator.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of PARP Activity
This protocol is to assess the inhibition of PARP activity by Olaparib in cancer cells. This can be visualized by detecting the levels of poly(ADP-ribose) (PAR), the product of PARP activity.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit[9]
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]
-
Primary antibodies (e.g., anti-PAR, anti-PARP, anti-β-actin)[11]
-
HRP-conjugated secondary antibodies[10]
-
Chemiluminescent substrate (ECL)[11]
-
Imaging system (e.g., ChemiDoc)[11]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with Olaparib and/or Temozolomide for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[9]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-PAR) diluted in blocking buffer overnight at 4°C.[11]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
Visualizations
Caption: Signaling pathway of Olaparib-mediated potentiation of Temozolomide.
Caption: General workflow for in vitro evaluation of drug combination cytotoxicity.
References
- 1. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination Olaparib and Temozolomide in Relapsed Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Western blotting [bio-protocol.org]
- 10. bio-rad.com [bio-rad.com]
- 11. 2.6. Western blot analysis of poly (ADP-ribose) polymerase (PARP) expression [bio-protocol.org]
Application Notes and Protocols for Studying Akt Phosphorylation Using a Small Molecule Inhibitor
Important Note: Initial searches for the compound "HJC0197" did not yield any specific information. It is possible that this is a very new compound, an internal designation, or a typographical error. The following application notes and protocols are therefore provided using the well-characterized, potent, and selective pan-Akt inhibitor, Capivasertib (AZD5363) , as a representative example for studying Akt phosphorylation. The principles and methods described herein are broadly applicable to other small molecule inhibitors of the Akt signaling pathway.
Introduction to Akt Phosphorylation and its Inhibition
The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for regulating diverse cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] The aberrant activation of the PI3K/Akt pathway is one of the most frequently observed alterations in human cancers, making it a prime target for therapeutic intervention.[1][2]
Akt activation is a multi-step process initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K.[1] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1).[1] This co-localization at the membrane facilitates the phosphorylation of Akt at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by the mechanistic target of rapamycin complex 2 (mTORC2).[1] Full activation of Akt requires phosphorylation at both sites.
Once activated, Akt phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, thereby regulating their activity and mediating diverse cellular responses.[3] The study of Akt phosphorylation is therefore critical to understanding its role in normal physiology and disease. Small molecule inhibitors that target Akt are invaluable tools for researchers to dissect the intricacies of the Akt signaling pathway.
Capivasertib (AZD5363) is a potent, orally bioavailable, ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][4][5] It has been shown to effectively inhibit the phosphorylation of downstream Akt substrates and is currently under investigation in clinical trials for the treatment of various cancers.[6][7][8]
Quantitative Data: In Vitro Activity of Capivasertib (AZD5363)
The following table summarizes the in vitro inhibitory activity of Capivasertib (AZD5363) against the three Akt isoforms and its effect on cellular phosphorylation and proliferation.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (in vitro kinase assay) | Akt1 | 3 nM | [4][5][9] |
| Akt2 | 7-8 nM | [4][5][9] | |
| Akt3 | 7-8 nM | [4][5][9] | |
| Cellular IC50 (inhibition of substrate phosphorylation) | Various Cancer Cell Lines | ~0.3 - 0.8 µM | [4][10] |
| Cellular IC50 (inhibition of proliferation) | Sensitive Cancer Cell Lines | < 3 µM | [4][10] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study Akt phosphorylation using Capivasertib (AZD5363).
Protocol 1: Western Blot Analysis of Akt and Downstream Substrate Phosphorylation
This protocol describes the use of Western blotting to assess the phosphorylation status of Akt and its downstream targets in response to treatment with Capivasertib (AZD5363).
Materials:
-
Cell culture medium and supplements
-
Tissue culture plates
-
Capivasertib (AZD5363)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (S473), anti-phospho-Akt (T308), anti-pan-Akt, anti-phospho-GSK3β (S9), anti-GSK3β, anti-phospho-PRAS40 (T246), anti-PRAS40, anti-phospho-S6 Ribosomal Protein (S235/236), anti-S6 Ribosomal Protein, and an antibody against a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. The next day, treat the cells with various concentrations of Capivasertib (AZD5363) or DMSO as a vehicle control for the desired duration (e.g., 2, 6, 12, or 24 hours). A typical concentration range to start with is 0.1 to 10 µM.[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[11]
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[11]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[11]
-
Immunoblotting:
-
Detection and Analysis: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Protocol 2: Cell Proliferation/Viability Assay
This protocol measures the effect of Akt inhibition by Capivasertib (AZD5363) on cell proliferation and viability.
Materials:
-
Cell culture medium and supplements
-
96-well tissue culture plates
-
Capivasertib (AZD5363)
-
DMSO
-
MTS or WST-1 cell proliferation assay kit, or a kit for measuring ATP levels (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Capivasertib (AZD5363) (e.g., from 0.01 to 30 µM) or DMSO as a vehicle control.[4]
-
Incubation: Incubate the plate for a desired period, typically 48 to 72 hours.
-
Assay: Add the MTS/WST-1 reagent or the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the results to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Visualizations
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the point of inhibition by Capivasertib (AZD5363).
Experimental Workflow for Studying Akt Phosphorylation
Caption: A general experimental workflow for investigating the effect of an Akt inhibitor on phosphorylation and cell proliferation.
Logical Relationship of Akt Inhibition and Downstream Effects
Caption: The logical cascade of events following the inhibition of Akt kinase activity by Capivasertib (AZD5363).
References
- 1. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. Capivasertib - NCI [dctd.cancer.gov]
- 7. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 8. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 9. Capivasertib | AZD5363 | AKT inhibitor | TargetMol [targetmol.com]
- 10. AZD5363 [openinnovation.astrazeneca.com]
- 11. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
HJC0197 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HJC0197, a cell-permeable inhibitor of Epac1 and Epac2, in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that selectively inhibits the activity of Exchange Proteins Directly Activated by cAMP (Epac1 and Epac2). Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. By inhibiting Epac, this compound prevents the activation of Rap proteins, thereby modulating downstream signaling pathways involved in processes such as cell adhesion, proliferation, and differentiation.
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 5 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is the recommended final concentration of DMSO in cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control (medium with the same concentration of DMSO as the this compound-treated samples) in your experiments to account for any effects of the solvent.
Q4: How should this compound be stored?
Solid this compound should be stored at -20°C. DMSO stock solutions can also be stored at -20°C for several weeks. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The final concentration of this compound exceeds its solubility in the medium.- The DMSO stock solution was not properly mixed with the medium. | - Ensure the final concentration of this compound is within its solubility limit in your specific cell culture medium.- When preparing the final working solution, add the DMSO stock dropwise to the medium while vortexing or gently mixing to ensure proper dispersion. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the cell culture medium.- Variability in cell health or density.- Pipetting errors. | - Assess the stability of this compound in your cell culture medium under your experimental conditions (see Experimental Protocols section).- Ensure consistent cell seeding density and monitor cell viability throughout the experiment.- Use calibrated pipettes and proper pipetting techniques. |
| Observed cytotoxicity at expected working concentrations. | - The final DMSO concentration is too high.- The specific cell line is particularly sensitive to this compound or DMSO.- The compound has degraded into a toxic byproduct. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.- Lower the final DMSO concentration. Always include a vehicle control.- Test the stability of this compound in your medium to rule out degradation. |
| Lack of expected biological effect. | - The concentration of this compound is too low.- The compound has degraded over time.- The cells are not responsive to Epac inhibition. | - Perform a dose-response experiment to determine the effective concentration.- Use a fresh dilution of this compound from a properly stored stock solution.- Confirm the expression of Epac1 and/or Epac2 in your cell line. |
Data Presentation
While specific quantitative data for this compound stability in various cell culture media is not publicly available, the following tables provide a template for researchers to document their own stability assessments.
Table 1: Stability of this compound in Cell Culture Medium at 37°C
| Time (hours) | Concentration in Medium A (µM) | % of Initial Concentration | Concentration in Medium B (µM) | % of Initial Concentration |
| 0 | 100% | 100% | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 48 |
Table 2: Effect of Serum on this compound Stability in Cell Culture Medium at 37°C over 24 hours
| Medium | Serum Concentration (%) | Initial Concentration (µM) | Final Concentration (µM) | % Remaining |
| Medium A | 0 | |||
| Medium A | 10 | |||
| Medium B | 0 | |||
| Medium B | 10 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature.
-
Add the appropriate volume of sterile DMSO to achieve a stock solution of 1-5 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
-
Preparation of this compound-containing medium:
-
Prepare your cell culture medium of choice (e.g., DMEM, RPMI-1640) with and without serum supplementation.
-
Add this compound from a DMSO stock solution to the medium to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and is below 0.5%.
-
Prepare a sufficient volume to collect samples at multiple time points.
-
-
Incubation:
-
Incubate the this compound-containing medium in a sterile, capped tube at 37°C in a cell culture incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the medium.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Analysis:
-
Thaw the samples on ice.
-
Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Generate a standard curve using known concentrations of this compound to accurately quantify the amount remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.
-
Plot the percentage of this compound remaining versus time to visualize the stability profile.
-
Visualizations
Caption: Epac Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
Technical Support Center: Optimizing HJC0197 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Epac inhibitor, HJC0197.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as an antagonist of Exchange proteins directly activated by cAMP (Epac), specifically Epac1 and Epac2.[1][2][3] It selectively blocks the activation of Epac by cAMP, thereby inhibiting its downstream signaling pathways.[3]
Q2: What is the IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for Epac2 is 5.9 µM.[1] Another source reports an IC50 of 4.0 µM.[2]
Q3: What is a recommended starting concentration for in vitro experiments?
A3: A common starting concentration for cell-based assays is between 5 µM and 10 µM. For example, a 5-minute pretreatment with 10 µM this compound has been shown to completely block Epac1 and Epac2-mediated Akt phosphorylation in HEK293 cells.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For in vivo use, specific formulations are available which may include PEG300, Tween-80, and saline.[1] It is advisable to store the stock solution at -20°C. When preparing working solutions, dilute the stock in your cell culture medium. To aid dissolution, gentle heating or sonication can be used if precipitation occurs.[1]
Data Presentation: Example of a Dose-Response Experiment
The following table illustrates hypothetical data from a Rap1 activation assay in a specific cell line treated with varying concentrations of this compound. This data should be used as a reference for designing your own experiments.
| This compound Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Rap1 Activation (Fold Change vs. Control) |
| 0 (Vehicle Control) | 12 | 100 | 1.0 |
| 1 | 12 | 98 | 0.8 |
| 5 | 12 | 95 | 0.5 |
| 10 | 12 | 92 | 0.2 |
| 25 | 12 | 80 | 0.1 |
| 50 | 12 | 65 | 0.1 |
Experimental Protocols
Protocol: Measuring Rap1 Activation using a Pull-Down Assay
This protocol is adapted from a general Rap1 activation assay and can be used to assess the inhibitory effect of this compound on Epac-mediated Rap1 activation.
Materials:
-
Cells of interest
-
This compound
-
Epac agonist (e.g., 8-pCPT-AM)
-
Cell lysis buffer
-
RalGDS-RBD (Rap Binding Domain) agarose beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Primary antibody against Rap1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding: Seed your cells in appropriate culture plates and grow to 80-90% confluency.
-
Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control for a predetermined time (e.g., 30 minutes to 2 hours).
-
Stimulation: Stimulate the cells with an Epac agonist (e.g., 10 µM 8-pCPT-AM) for the recommended time to induce Rap1 activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Pull-Down Assay:
-
Incubate a standardized amount of protein lysate with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rocking.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against Rap1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensity to determine the relative amount of activated (GTP-bound) Rap1 in each sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low inhibition observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Incubation time is too short. | Increase the pre-incubation time with this compound before adding the agonist. | |
| This compound has degraded. | Ensure proper storage of the compound and prepare fresh dilutions for each experiment. | |
| High background or non-specific effects | This compound concentration is too high, leading to off-target effects. | Lower the concentration of this compound. High concentrations may cause protein denaturation.[4] |
| Issues with the assay itself. | Include appropriate positive and negative controls in your experiment. | |
| Poor solubility of this compound in media | Improper dissolution of the stock solution. | Ensure the DMSO stock is fully dissolved before diluting in aqueous media. Gentle warming or sonication can be used.[1] |
| Precipitation in the final working solution. | Decrease the final concentration of this compound. Consider using a different solvent system if compatible with your cells. | |
| Observed cytotoxicity | This compound concentration is toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |
| The solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Visualizations
Caption: Epac Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting logic for this compound experiments.
References
troubleshooting HJC0197 experimental results
This technical support center provides troubleshooting guides and frequently asked questions for researchers and drug development professionals using HJC0197 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Question: I am not observing the expected inhibitory effect of this compound on my target protein or pathway. What could be the reason?
Answer:
Several factors could contribute to a lack of observable effects. Consider the following potential causes and solutions:
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Inadequate Concentration: The concentration of this compound may be too low to effectively inhibit its target. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Permeability Issues: While this compound is cell-permeable, its uptake can vary between cell types. You may need to increase the incubation time or concentration to ensure sufficient intracellular levels.
-
Incorrect Experimental Design: Ensure that your experimental readout is appropriate for detecting changes in the targeted pathway. For example, if you are studying the inhibition of Epac1, a Rap1 activation assay would be a suitable readout.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Ensure the compound is stored at -20°C as recommended.[1][2] Prepare fresh dilutions for each experiment from a stock solution.
Question: I am observing high background noise or off-target effects in my experiment. How can I minimize these?
Answer:
High background or off-target effects can be addressed by optimizing your experimental protocol:
-
Titrate the Compound: Use the lowest effective concentration of this compound to minimize off-target effects. A thorough dose-response curve will help identify the optimal concentration.
-
Use Appropriate Controls: Include vehicle-only controls (e.g., DMSO) to differentiate the specific effects of this compound from non-specific effects of the solvent.
-
Serum Concentration: If you are using serum-containing media, be aware that components in the serum can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cells.
-
Cross-reactivity: this compound is known to inhibit both Epac1 and Epac2.[1][2] If your system expresses both isoforms, the observed effect will be a combination of inhibiting both. Consider using genetic approaches like siRNA to isolate the effect on a specific isoform.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of this compound?
Answer:
This compound is a cell-permeable inhibitor of the Exchange protein activated by cAMP (Epac).[1][2] Epac proteins are guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2. By inhibiting Epac, this compound blocks the activation of Rap proteins that are mediated by cAMP, independent of Protein Kinase A (PKA).[1][2] this compound has been shown to be an inhibitor of both Epac1 and Epac2.[1][2] Some studies also indicate that this compound can regulate cAMP levels and activate toll-like receptors 4 and 5.
Question: What is the recommended solvent and storage condition for this compound?
Answer:
-
Solvent: this compound can be dissolved in DMSO.
-
Storage: For long-term storage, this compound should be kept at -20°C.[1][2]
Question: What is the IC50 of this compound?
Answer:
The half-maximal inhibitory concentration (IC50) of this compound has been determined to be 5.9 µM for Epac2.[1][2]
Quantitative Data
| Parameter | Value | Reference |
| Target | Epac1 and Epac2 | [1][2] |
| IC50 (for Epac2) | 5.9 µM | [1][2] |
| Molecular Weight | 339.45 g/mol | |
| CAS Number | 1383539-73-8 | [1][2] |
Experimental Protocols
Note: The following are example protocols and may require optimization for your specific experimental setup.
1. cAMP Assay Protocol
This protocol provides a general workflow for measuring intracellular cAMP levels in response to treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Pre-treatment: Remove the culture medium and pre-incubate the cells with this compound at various concentrations for 30 minutes. Include a vehicle control (DMSO).
-
Stimulation: Add a known adenylyl cyclase activator (e.g., Forskolin) to the wells and incubate for 15-30 minutes.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with your cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the specific cAMP assay kit you are using (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: Calculate the concentration of cAMP in each well and plot the results to determine the effect of this compound.
2. Rap1 Activation Assay Protocol
This protocol outlines the steps to measure the activation of Rap1, a downstream target of Epac.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound at the desired concentration and for the desired time.
-
Cell Lysis: Lyse the cells in a buffer that preserves GTP binding to Rap1 (e.g., a buffer containing MgCl2 and protease inhibitors).
-
Pull-down Assay: Use a Rap1 activation assay kit that typically employs a GST-fusion protein of the Rap-binding domain of RalGDS (GST-RalGDS-RBD) to specifically pull down active, GTP-bound Rap1.
-
Western Blotting: Elute the pulled-down proteins and analyze the amount of active Rap1 by Western blotting using a Rap1-specific antibody.
-
Quantification: Quantify the band intensities to determine the relative amount of active Rap1 in treated versus untreated cells.
Visualizations
Caption: this compound inhibits the cAMP-Epac-Rap1 signaling pathway.
Caption: A logical workflow for troubleshooting experimental issues.
References
HJC0197 Cytotoxicity and Cell Viability Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the compound HJC0197.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable inhibitor of the Exchange proteins directly activated by cAMP (Epac), specifically Epac1 and Epac2. It has an IC50 value of 5.9 µM for the inhibition of Epac2.[1][2] While it is known to block Epac-mediated downstream signaling, such as Akt phosphorylation, recent studies suggest its cytotoxic effects in cancer cells, particularly under metabolic stress, may be independent of Epac inhibition.[3]
Q2: How does this compound induce cytotoxicity in cancer cells?
Research indicates that in lung cancer cell lines A549 and H1299, this compound can induce cell death, especially under glucose starvation conditions.[2] The proposed mechanism involves the uncoupling of the mitochondrial electron transport chain. This leads to a mitochondrial proton leak, resulting in decreased ATP production and increased ATP consumption, ultimately causing a bioenergetic crisis and cell death.[2]
Q3: In which cancer cell lines has this compound been shown to have an effect?
This compound has been studied in lung cancer cell lines A549 and H1299, where it was found to reduce cellular ATP levels and survival under glucose deprivation.[2]
Q4: What are the known downstream signaling effects of this compound?
As an Epac inhibitor, this compound has been shown to completely block Epac1 and Epac2-mediated Akt phosphorylation in HEK293 cells at a concentration of 10 µM.[3]
Quantitative Data Summary
Currently, specific IC50 values for this compound-induced cytotoxicity in various cancer cell lines are not widely available in peer-reviewed literature. The known IC50 of 5.9 µM refers to the biochemical inhibition of the Epac2 protein, not cell viability.[1][2] Researchers are encouraged to determine the IC50 of this compound empirically in their specific cell line of interest. Below is a template table to record and compare experimental findings.
| Cell Line | This compound IC50 (µM) | Assay Type | Treatment Duration (hours) | Seeding Density (cells/well) | Notes |
| e.g., A549 | User-determined | e.g., MTT | e.g., 48 | e.g., 5,000 | |
| e.g., H1299 | User-determined | e.g., MTS | e.g., 72 | e.g., 4,000 | |
| e.g., MCF-7 | User-determined | e.g., Annexin V/PI | e.g., 24 | e.g., 8,000 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of mitochondria.
Materials:
-
This compound compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound and include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and include a vehicle control. Incubate for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | - Contamination of media or reagents.- Incomplete removal of MTT solution. | - Use sterile techniques and fresh reagents.- Ensure complete aspiration of the MTT solution before adding the solubilizing agent. |
| Low signal or weak color development | - Insufficient cell number.- Low metabolic activity of cells.- Insufficient incubation time with MTT. | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase the MTT incubation time. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Calibrate pipettes regularly.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Precipitate formation in the wells | - this compound may precipitate at high concentrations. | - Check the solubility of this compound in the culture medium.- Use a lower concentration range or a different solvent if necessary. |
Annexin V/PI Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of Annexin V positive cells in the control group | - Cells are not healthy or are over-confluent.- Harsh cell handling during harvesting. | - Use cells in the logarithmic growth phase and at an appropriate confluency.- Be gentle during trypsinization and centrifugation. |
| High percentage of PI positive cells in all samples | - Excessive mechanical stress during cell preparation.- Delayed analysis after staining. | - Handle cells gently to avoid membrane damage.- Analyze samples promptly after staining. |
| Weak or no Annexin V staining in treated group | - Insufficient concentration or duration of this compound treatment.- Apoptotic cells may have detached and were discarded. | - Perform a dose-response and time-course experiment.- Collect both adherent and floating cells for analysis. |
| Shift in the entire cell population in the FITC channel | - Autofluorescence of the compound or cells. | - Run an unstained control and a vehicle-treated control to assess background fluorescence.- If this compound is fluorescent, consider using an alternative apoptosis assay. |
Visualizations
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
This compound mitochondrial uncoupling pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
Workflow for this compound cytotoxicity testing.
References
preventing HJC0197 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of HJC0197, a selective dual antagonist of Epac1 and Epac2. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly the prevention of this compound precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that acts as a selective dual antagonist for the Exchange proteins directly activated by cAMP (Epac1 and Epac2).[1][2] Its mechanism of action involves the inhibition of Epac-mediated Guanine Nucleotide Exchange Factor (GEF) activity, which in turn prevents the activation of the small G-protein Rap1.[1] This inhibition can affect downstream signaling pathways, such as the phosphorylation of Akt.[2]
Q2: What are the primary challenges when working with this compound in aqueous solutions?
The primary challenge is the low aqueous solubility of this compound, which can lead to precipitation when preparing solutions for in vitro and cell-based assays. This can result in inaccurate compound concentrations and unreliable experimental outcomes. Careful attention to solvent selection, solution preparation, and handling is crucial to maintain its solubility and stability.
Q3: In which solvents is this compound soluble?
This compound exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3] However, its solubility in aqueous solutions, including water and phosphate-buffered saline (PBS), is limited.[1][2]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can vary slightly between different batches of the compound.
| Solvent | Concentration | Molarity (approx.) | Source |
| DMSO | 68 mg/mL | 200.32 mM | Selleck Chemicals[1] |
| DMSO | 5 mg/mL | 14.73 mM | Cayman Chemical[2] |
| DMSO | ≤5 mg/mL | ≤14.73 mM | APExBIO[3] |
| DMF | 10 mg/mL | 29.46 mM | Cayman Chemical[2] |
| DMF | 10 mg/mL | 29.46 mM | APExBIO[3] |
| Ethanol | 14 mg/mL | 41.24 mM | Selleck Chemicals[1] |
| Water | 8 mg/mL | 23.56 mM | Selleck Chemicals[1] |
| DMF:PBS (pH 7.2) (1:2) | 0.2 mg/mL | 0.59 mM | Cayman Chemical[2] |
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Problem: this compound precipitates out of solution upon dilution in aqueous media.
Caption: Troubleshooting workflow for this compound precipitation.
Cause 1: Improper Stock Solution Preparation
-
Recommendation: Prepare a high-concentration stock solution in 100% high-purity DMSO or DMF. Ensure the compound is completely dissolved before further use. Gentle warming (to no higher than 37°C) and vortexing can aid dissolution.
Cause 2: Incorrect Dilution Method
-
Recommendation: Avoid diluting the DMSO stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions in your cell culture medium or buffer. Add the stock solution to the aqueous medium while vortexing to ensure rapid and thorough mixing.
Cause 3: Final Concentration Exceeds Aqueous Solubility
-
Recommendation: The final concentration of this compound in your aqueous solution should not exceed its solubility limit in that specific medium. The final concentration of DMSO should also be kept low (typically <0.5%) to avoid solvent-induced cell toxicity.
Cause 4: Incompatible Aqueous Medium
-
Recommendation: The pH and composition of your buffer or cell culture medium can influence the solubility of this compound. While specific data on the effect of pH on this compound solubility is not available, for many compounds, solubility is pH-dependent. If precipitation persists, consider testing different buffer systems.
Cause 5: Improper Storage
-
Recommendation: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C and/or sonicate briefly to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
From this intermediate dilution, prepare your final working concentrations. This stepwise dilution helps to prevent precipitation.
-
-
Direct Dilution (for lower concentrations):
-
For very low final concentrations, you may be able to directly dilute the stock solution. Add the required volume of the stock solution to the pre-warmed cell culture medium while gently vortexing.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your specific cell line (typically ≤ 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use Immediately: It is best to prepare the final working solutions fresh for each experiment.
Signaling Pathway Diagram
This compound inhibits Epac1 and Epac2, which are activated by cyclic AMP (cAMP). Activated Epac proteins act as guanine nucleotide exchange factors (GEFs) for the small G-protein Rap1. This leads to the activation of Rap1, which can then influence downstream signaling pathways, including the PI3K/Akt pathway.
Caption: this compound inhibits the Epac signaling pathway.
References
HJC0197 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of HJC0197, a selective dual inhibitor of Exchange Protein directly Activated by cAMP (Epac) 1 and 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that selectively inhibits both Epac1 and Epac2, which are key mediators of cAMP signaling independent of Protein Kinase A (PKA).[1][2] It functions as a dual antagonist for Epac1 and Epac2 with a reported IC50 of 5.9 µM for Epac2.[3] By inhibiting Epac, this compound blocks downstream signaling pathways, such as the activation of the small GTPase Rap1.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound has the following solubilities:
-
DMSO: 68 mg/mL (200.32 mM)[3]
-
Ethanol: 14 mg/mL (41.24 mM)[3]
-
Water: 8 mg/mL (23.56 mM)[3]
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DMF: 10 mg/mL[4]
For long-term storage, it is recommended to store this compound as a solid at -20°C.[1][2] For stock solutions, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Is this compound selective for Epac over PKA?
A3: Yes, this compound is reported to be selective for Epac proteins over PKA. At a concentration of 25 µM, it inhibits Epac1-mediated Rap1-GDP exchange activity but does not affect cAMP-induced PKA activity.[4]
Q4: What are some potential applications of this compound in research?
A4: As an Epac inhibitor, this compound can be used to investigate the roles of Epac-mediated signaling in various cellular processes. Research areas where this compound could be a valuable tool include:
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Cell adhesion and migration
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Insulin secretion
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Cardiac function
-
Inflammation and immune response
-
Neuroprotection
-
Cancer cell proliferation and metastasis
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected experimental results. | 1. Compound Purity/Integrity: The purity of the this compound batch may be insufficient, or the compound may have degraded. 2. Incorrect Concentration: Errors in calculating the final concentration in your assay. 3. Cell Line Variability: Different cell lines may have varying levels of Epac expression and respond differently. | 1. Verify the purity of your this compound stock using methods like HPLC/UPLC (see Purity Assessment Protocol). If in doubt, use a fresh batch from a reputable supplier. 2. Double-check all calculations for dilutions. Prepare fresh dilutions for each experiment. 3. Confirm Epac1 and Epac2 expression in your cell model using techniques like Western Blot or qPCR. |
| Poor solubility in aqueous media. | 1. Precipitation: The compound may be precipitating out of solution at the working concentration. 2. Incorrect Solvent: The initial solvent for the stock solution may not be compatible with the final aqueous buffer. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to avoid toxicity and precipitation. 2. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it serially in your experimental medium. Vortex thoroughly after each dilution step. |
| Observed cytotoxicity. | 1. High Concentration: The concentration of this compound used may be toxic to the cells. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. 2. Ensure the final concentration of the vehicle is consistent across all treatments, including the vehicle control, and is at a non-toxic level. |
| No observable effect of the inhibitor. | 1. Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit Epac. 2. Epac-Independent Pathway: The cellular process you are studying may not be regulated by Epac signaling. 3. Compound Inactivity: The compound may have degraded. | 1. Increase the concentration of this compound. Refer to published literature for effective concentrations in similar experimental systems. 2. Use a positive control for Epac activation (e.g., 8-pCPT-2'-O-Me-cAMP) to confirm that the Epac pathway is active in your system. 3. Use a fresh, properly stored stock of this compound. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific experimental setup.
Quality Control: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 312 nm[4]
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
In Vitro Epac Inhibition Assay (Rap1 Activation Assay)
Objective: To assess the inhibitory effect of this compound on Epac-mediated Rap1 activation.
Materials:
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Cell line expressing Epac1 or Epac2
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This compound
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Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
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Cell lysis buffer
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Rap1 activation assay kit (containing Rap1-GTP pull-down resin)
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Antibodies for Western blotting (anti-Rap1, anti-actin or other loading control)
Methodology:
-
Cell Culture: Plate cells and allow them to adhere overnight.
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Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
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Epac Activation: Stimulate the cells with an Epac activator (e.g., 50 µM 8-pCPT-2'-O-Me-cAMP) for 10-30 minutes.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them according to the Rap1 activation assay kit protocol.
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Rap1-GTP Pull-down: Incubate the cell lysates with the Rap1-GTP binding resin to pull down active, GTP-bound Rap1.
-
Western Blotting: Elute the pulled-down proteins and analyze the levels of active Rap1 by Western blotting using an anti-Rap1 antibody. Also, run a Western blot for total Rap1 from the cell lysates to ensure equal protein loading.
Data Presentation
Table 1: this compound Batch Quality Control Data (Template)
| Batch ID | Supplier | Purity by HPLC (%) | Appearance | Solubility in DMSO (mg/mL) | Date of Analysis |
| [Enter Batch ID] | [Enter Supplier] | [e.g., White to off-white solid] | |||
Table 2: IC50 Determination for this compound on Epac2 (Example Data)
| This compound Concentration (µM) | % Inhibition of Rap1 Activation |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 5 | 45.3 |
| 10 | 78.9 |
| 25 | 95.1 |
| 50 | 98.6 |
| Calculated IC50 (µM) | ~5.9 |
Visualizations
cAMP/Epac Signaling Pathway
Caption: The cAMP/Epac signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Quality Control and In Vitro Testing
Caption: A logical workflow for quality control and in vitro testing of this compound.
References
addressing variability in HJC0197 experimental outcomes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HJC0197, a cell-permeable inhibitor of Exchange protein activated by cAMP (Epac) 1 and 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as an antagonist of both Epac1 and Epac2.[1][2] It selectively blocks the activation of Epac proteins by cyclic AMP (cAMP), thereby inhibiting downstream signaling pathways.[2]
Q2: What is the selectivity of this compound?
A2: this compound is reported to be selective for Epac proteins over Protein Kinase A (PKA), another major downstream effector of cAMP. At concentrations effective for Epac inhibition, it does not significantly inhibit cAMP-induced PKA activation.[1][3]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.[2] Refer to the manufacturer's datasheet for specific instructions on preparing aqueous working solutions.
Q4: What is the typical working concentration for this compound in cell-based assays?
A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. A common starting point for cell-based assays is in the range of 10-25 µM.[1][2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent or no inhibitory effect | Compound Precipitation: this compound is hydrophobic and may precipitate in aqueous media. | - Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all experiments. - Visually inspect the medium for any signs of precipitation after adding this compound. - Consider using a solubilizing agent as recommended by the supplier for in vivo studies, but be cautious of its effects in cell culture.[2] |
| Cell-Type Specificity: The expression and role of Epac1 and Epac2 can vary significantly between different cell lines.[4][5][6] | - Confirm the expression of Epac1 and/or Epac2 in your cell line of interest using techniques like Western blot or RT-qPCR. - Research the known roles of Epac signaling in your specific cell type. | |
| Suboptimal Concentration: The IC50 value can be cell-type and assay-dependent. | - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. Start with a broad range (e.g., 1-100 µM). | |
| Compound Degradation: Improper storage may lead to loss of activity. | - Store this compound as recommended by the manufacturer, protected from light and moisture.[2] - Prepare fresh working solutions from a frozen stock for each experiment. | |
| High background or off-target effects | Non-specific Protein Denaturation: At higher concentrations, this compound has been reported to act as a general protein denaturant.[7] | - Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Include appropriate controls, such as a structurally related but inactive compound if available. |
| DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is at a non-toxic level for your cells. | |
| Variability between experiments | Inconsistent Cell Culture Conditions: Cell passage number, confluency, and serum concentration can all affect signaling pathways. | - Use cells within a consistent passage number range. - Seed cells at a consistent density and treat them at a similar confluency. - Ensure all reagents, including media and serum, are from the same lot for a set of experiments. |
| Inconsistent Compound Handling: Variations in dissolving and diluting the compound. | - Follow a standardized protocol for preparing this compound stock and working solutions. - Vortex stock solutions thoroughly before making dilutions. |
Quantitative Data Summary
| Parameter | Value | Comments | Reference |
| IC50 for Epac2 | 5.9 µM | Determined in an in vitro assay. | [2] |
| IC50 for Epac (general) | 4.0 µM | Determined in an in vitro assay. | [3] |
| Effective in vitro concentration | 10-25 µM | Concentration range shown to inhibit Epac-mediated effects in cell-based assays. | [1][2] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in a Cell-Based cAMP Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to block agonist-induced cAMP production.
Materials:
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Cells expressing the target receptor coupled to Gs
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This compound
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A known agonist for the Gs-coupled receptor
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
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Cell culture reagents
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96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
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Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO). Further dilute these in assay buffer to the final desired concentrations. Ensure the final vehicle concentration is constant across all wells.
-
Pre-incubation with this compound: Remove the culture medium and add the different concentrations of this compound to the cells. Include a vehicle-only control. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
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Agonist Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except for the negative control.
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cAMP Measurement: After the appropriate incubation time with the agonist, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Rap1 Activation Pull-Down Assay
This protocol is for measuring the activation of Rap1, a key downstream effector of Epac.
Materials:
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Cell lysates treated with this compound and/or an Epac activator
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Rap1 activation assay kit (containing GST-RalGDS-RBD beads)
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Lysis/Wash Buffer
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SDS-PAGE sample buffer
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Anti-Rap1 antibody
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Western blot reagents and equipment
Procedure:
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Cell Lysis: After experimental treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
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Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatants.
-
Pull-Down of Active Rap1:
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Normalize the protein concentration of all samples.
-
To each lysate, add the GST-RalGDS-RBD beads.
-
Incubate at 4°C with gentle rocking for 1 hour.[8]
-
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.[8]
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated (GTP-bound) Rap1.
-
Also, run a fraction of the total cell lysate to determine the total Rap1 levels in each sample.
-
-
Data Analysis: Quantify the band intensities and normalize the amount of pulled-down Rap1 to the total Rap1 in the corresponding lysate.
Visualizations
Caption: this compound inhibits the Epac signaling pathway.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | EPAC inhibitor | Probechem Biochemicals [probechem.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rap1 Activation Assay [bio-protocol.org]
HJC0197 Off-Target Mitochondrial Uncoupling Effect: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target mitochondrial uncoupling effect of HJC0197.
General Information
Recent findings have identified a previously unknown off-target effect of this compound, a known inhibitor of the exchanger protein directly activated by cAMP (EPAC). Research indicates that this compound can induce mitochondrial uncoupling independent of its EPAC inhibition activity.[1][2] This effect is attributed to the induction of a mitochondrial proton leak, which leads to a decrease in mitochondrial ATP production and an increase in ATP consumption due to the reversal of F0/F1-ATPsynthase to maintain the mitochondrial membrane potential.[1] This can ultimately lead to a bioenergetic crisis and cell death, particularly under conditions of glucose deprivation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of this compound?
A1: this compound is a cell-permeable inhibitor of Exchange protein activated by cAMP (Epac) proteins, specifically Epac1 and Epac2.[3][4][5] It has an IC50 value of 5.9 µM for Epac2 and has been shown to block Epac-mediated Rap1-GDP exchange activity.[3][4]
Q2: How was the mitochondrial uncoupling effect of this compound determined to be "off-target"?
A2: The mitochondrial uncoupling effect was determined to be off-target because other EPAC inhibitors (such as CE3F4, EPAC5376753, and ESI-05) did not produce the same effect on cellular ATP levels.[1] This suggests that the uncoupling mechanism is independent of EPAC inhibition.[1][2]
Q3: What are the expected experimental outcomes when treating cells with this compound due to its mitochondrial uncoupling effect?
A3: Due to its mitochondrial uncoupling effect, treatment with this compound is expected to:
-
Increase the basal oxygen consumption rate (OCR).
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Decrease mitochondrial ATP production.
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Potentially cause a reduction in the mitochondrial membrane potential.
Q4: How can I differentiate between the on-target Epac inhibition and the off-target mitochondrial uncoupling effects in my experiments?
A4: To differentiate between the two effects, you can use a multi-pronged approach:
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Use other Epac inhibitors: As a negative control, treat cells with other Epac inhibitors that are not known to cause mitochondrial uncoupling. If the observed phenotype is absent with these inhibitors, it is likely due to the off-target effect of this compound.[1]
-
Directly measure mitochondrial function: Utilize assays that directly measure mitochondrial activity, such as oxygen consumption rate (OCR), mitochondrial membrane potential, and cellular ATP levels.
-
Rescue experiments: If possible, perform rescue experiments by overexpressing a constitutively active form of downstream targets of Epac to see if this reverses the observed phenotype.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No significant change in Oxygen Consumption Rate (OCR) after this compound treatment. | 1. Inappropriate concentration of this compound (too low for an effect or too high, causing toxicity).2. Cell density is too low or too high.3. The cell type is not sensitive to this compound-induced uncoupling. | 1. Perform a dose-response titration of this compound to find the optimal concentration.2. Optimize cell seeding density for your specific cell type and assay platform.3. Test a different cell line known to have active mitochondrial respiration. |
| Unexpected decrease in maximal respiration after this compound and FCCP treatment. | 1. This compound concentration is too high, leading to mitochondrial toxicity and inhibition of the electron transport chain.2. The concentration of the uncoupler (e.g., FCCP) is not optimized and may be causing toxic effects. | 1. Reduce the concentration of this compound in your experiment.2. Perform a titration of the uncoupler (FCCP) to determine the optimal concentration that gives maximal respiration without causing toxicity.[6] |
| High variability in mitochondrial membrane potential measurements. | 1. Uneven loading of the fluorescent dye.2. Photobleaching of the fluorescent dye.3. Cell stress or death due to prolonged incubation or high dye concentration. | 1. Ensure proper mixing and incubation of the dye with the cells.2. Minimize exposure of the cells to the excitation light source.3. Optimize dye concentration and incubation time. |
| Cell death observed at concentrations expected to induce uncoupling. | The uncoupling effect of this compound can lead to a bioenergetic crisis and cell death, especially in nutrient-deprived conditions.[1][2] | 1. Perform a time-course experiment to observe the effects at earlier time points before significant cell death occurs.2. Ensure the cell culture medium is not depleted of essential nutrients like glucose.[1] |
Quantitative Data
The following tables provide expected quantitative data from a mitochondrial stress test using an extracellular flux analyzer. These are representative values and will vary depending on the cell type and experimental conditions.
Table 1: Effects of Known Uncouplers on Mitochondrial Respiration in Cardiomyocytes
| Treatment | Basal Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) | Proton Leak (% of Basal) | ATP Production (pmol O2/min) |
| Control | 100 ± 10 | 350 ± 25 | 20 ± 3 | 80 ± 8 |
| FCCP (1 µM) | 250 ± 20 | 360 ± 30 | 70 ± 5 | 15 ± 5 |
| Niclosamide (100 nM) | 180 ± 15 | 340 ± 28 | 55 ± 4 | 30 ± 6 |
| BAM15 (1 µM) | 220 ± 18 | 355 ± 27 | 65 ± 6 | 20 ± 4 |
Data is hypothetical and based on trends described in literature for chemical uncouplers.[7]
Table 2: Hypothetical Effects of this compound on Mitochondrial Respiration
| Treatment | Basal Respiration (pmol O2/min) | Maximal Respiration (pmol O2/min) | Proton Leak (% of Basal) | ATP Production (pmol O2/min) |
| Vehicle Control | 120 ± 12 | 400 ± 35 | 22 ± 4 | 98 ± 10 |
| This compound (10 µM) | 180 ± 15 | 390 ± 30 | 45 ± 5 | 65 ± 8 |
| This compound (25 µM) | 240 ± 20 | 350 ± 28 | 60 ± 6 | 40 ± 7 |
This table presents a hypothetical dose-dependent uncoupling effect of this compound, for illustrative purposes.
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) using an Extracellular Flux Analyzer
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the assay, dilute this compound to the desired working concentrations in the assay medium. Also, prepare solutions of oligomycin, FCCP, and rotenone/antimycin A.
-
Assay Setup:
-
Remove the cell culture medium and wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Place the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the sensor cartridge with this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A.
-
-
Data Acquisition:
-
Calibrate the instrument and place the cell culture plate inside.
-
Measure the basal OCR.
-
Inject this compound (or vehicle) and measure the OCR to determine its effect on basal respiration.
-
Inject oligomycin to inhibit ATP synthase and measure the proton leak.
-
Inject FCCP to induce maximal respiration.
-
Inject rotenone/antimycin A to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP-linked respiration, proton leak, and maximal respiration.
Protocol 2: Measuring Mitochondrial Membrane Potential using TMRE
-
Cell Culture: Culture cells in a multi-well plate suitable for fluorescence microscopy or a plate reader.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.
-
Dye Loading:
-
Prepare a working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium.
-
Remove the treatment medium and add the TMRE-containing medium to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging/Measurement:
-
Wash the cells with pre-warmed PBS or culture medium to remove excess dye.
-
Add fresh medium to the cells.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate filters (e.g., 549 nm excitation/575 nm emission).
-
-
Analysis: A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.
Protocol 3: Quantifying Cellular ATP Levels
-
Cell Culture and Treatment: Plate cells in a multi-well plate and treat with this compound as required.
-
ATP Extraction:
-
Remove the culture medium and wash the cells with cold PBS.
-
Lyse the cells using a suitable ATP extraction buffer (e.g., containing trichloroacetic acid or a commercially available lysis buffer).
-
Incubate on ice for 10-15 minutes.
-
-
ATP Measurement:
-
Use a commercial ATP bioluminescence assay kit (e.g., luciferase-based).
-
Add the cell lysate to the luciferase reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Normalization:
-
Generate a standard curve using known concentrations of ATP.
-
Normalize the ATP levels to the protein concentration of the cell lysate.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. youtube.com [youtube.com]
- 7. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HJC0197 vs. ESI-09 in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecule inhibitors, HJC0197 and ESI-09, in the context of cancer cell line research. Both compounds are recognized as inhibitors of the Exchange Protein Directly Activated by cAMP (EPAC), a key component of the cAMP signaling pathway. However, emerging evidence suggests a more complex mechanism of action, particularly under specific metabolic conditions. This guide synthesizes available experimental data to offer an objective comparison of their performance, mechanisms of action, and experimental considerations.
At a Glance: Key Differences and Similarities
| Feature | This compound | ESI-09 |
| Primary Target | EPAC1 and EPAC2 | EPAC1 and EPAC2 |
| Primary Mechanism | Competitive inhibitor of cAMP binding to EPAC | Competitive inhibitor of cAMP binding to EPAC |
| Alternative Mechanism | Mitochondrial uncoupling (EPAC-independent) | Mitochondrial uncoupling (EPAC-independent) |
| Reported Effects in Cancer Cells | Inhibition of migration, invasion, and proliferation; Induction of apoptosis; Sensitization to glucose starvation | Inhibition of migration, invasion, and proliferation; Induction of apoptosis; Sensitization to glucose starvation |
Quantitative Performance Data
Table 1: Comparative IC50 Values for EPAC Inhibition
| Compound | EPAC1 (μM) | EPAC2 (μM) | Source |
| This compound | 4.0 | 5.9 | [1][2] |
| ESI-09 | 3.2 | 1.4 | [3] |
Table 2: Cytotoxicity (IC50) in Specific Cancer Cell Lines (Data from separate studies)
| Compound | Cell Line | Cancer Type | IC50 (μM) | Experimental Conditions | Source |
| This compound | A549, H1299 | Lung Cancer | Not Specified | Glucose deprivation | [4] |
| ESI-09 | AsPC-1, PANC-1 | Pancreatic Cancer | Not Specified | Inhibition of migration and invasion | [5] |
| ESI-09 | A549, H1299 | Lung Cancer | Not Specified | Glucose deprivation | [4] |
Note: The study by Iwai et al. (2019) demonstrated that both this compound and ESI-09 reduced cell survival under glucose deprivation but did not provide specific IC50 values in the abstract.[4]
Mechanism of Action: A Dual Role
Both this compound and ESI-09 were initially identified and are widely used as inhibitors of EPAC1 and EPAC2. They function by competing with cAMP for binding to the regulatory domain of EPAC, thereby preventing its activation and downstream signaling.
Caption: Competitive inhibition of EPAC by this compound and ESI-09.
However, a significant finding, particularly in the context of the tumor microenvironment, reveals an alternative, EPAC-independent mechanism of action for both compounds. In lung cancer cell lines A549 and H1299 cultured under glucose starvation, this compound and ESI-09 were found to induce cell death by uncoupling the mitochondrial electron transport chain.[4] This effect was not observed with other EPAC inhibitors, suggesting a distinct chemical property of these two molecules.[4] This mitochondrial uncoupling leads to a decrease in ATP production and an increase in ATP consumption, culminating in a bioenergetic crisis and cell death.[4]
Caption: Mitochondrial uncoupling by this compound and ESI-09.
It is important to note that one study has questioned the specificity of this compound and ESI-09, suggesting they may act as general protein denaturants at higher concentrations.[5] However, other research has provided evidence for their specific action as EPAC antagonists at pharmacologically relevant concentrations.[3][6]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the effects of this compound and ESI-09 on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and ESI-09.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and ESI-09 in culture medium. Replace the existing medium with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound and ESI-09.
Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Culture cells with the desired concentrations of this compound or ESI-09 for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for EPAC Signaling Pathway Components
This technique is used to analyze the expression and phosphorylation status of proteins in the EPAC signaling pathway following treatment with this compound or ESI-09.
Methodology:
-
Cell Lysis: Treat cells with this compound or ESI-09, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., EPAC1, EPAC2, Rap1, phospho-Akt, total-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Epac-Inhibitors: Facts and Artefacts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical and Pharmacological Characterizations of ESI-09 Based EPAC Inhibitors: Defining the ESI-09 “Therapeutic Window” - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Epac Inhibitors: HJC0197 vs. CE3F4
For Researchers, Scientists, and Drug Development Professionals
Exchange proteins directly activated by cAMP (Epac) have emerged as critical mediators of cAMP signaling, operating independently of the well-known protein kinase A (PKA) pathway. Their involvement in a myriad of cellular processes, including cell adhesion, secretion, and gene expression, has positioned them as attractive therapeutic targets for a range of diseases. This guide provides a detailed comparison of two commonly used small molecule inhibitors of Epac: HJC0197 and CE3F4. We will delve into their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them, presenting quantitative data in a clear, comparative format.
Introduction to Epac and Its Inhibition
Epac proteins, comprising Epac1 and Epac2, function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[1] Upon binding of the second messenger cyclic adenosine monophosphate (cAMP), Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins and downstream signaling cascades.[1][2] The development of specific Epac inhibitors is crucial for dissecting the physiological roles of Epac and for developing novel therapeutic strategies.
This compound: A Pan-Epac Antagonist
This compound is a cell-permeable compound identified as a potent antagonist of both Epac1 and Epac2.[3][4][5] It acts by directly competing with cAMP for binding to the cyclic nucleotide-binding (CNB) domain of Epac, thereby preventing the conformational change required for its activation.[1] This competitive antagonism effectively blocks Epac-mediated downstream signaling.
CE3F4: A Noncompetitive Inhibitor of Epac1
In contrast to this compound, CE3F4 is a tetrahydroquinoline analog that functions as a noncompetitive or uncompetitive inhibitor of Epac1.[6][7][8] This means that CE3F4 does not directly compete with cAMP for binding. Instead, it is thought to bind to a site distinct from the cAMP-binding pocket, stabilizing an inactive conformation of the protein even when cAMP is bound.[6] This mode of action makes CE3F4 a valuable tool for studying the allosteric regulation of Epac1. The (R)-enantiomer of CE3F4 has been shown to be more potent and selective for Epac1 over Epac2.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative parameters for this compound and CE3F4, providing a direct comparison of their inhibitory activities.
| Parameter | This compound | CE3F4 | Reference(s) |
| Target(s) | Epac1 and Epac2 | Primarily Epac1 | [3][4][7][8] |
| Mechanism of Action | Competitive Antagonist | Noncompetitive/Uncompetitive Inhibitor | [1][6] |
| IC50 (Epac1) | ~4.0 µM (general Epac) | 10.7 µM, 23 µM | [9][10][11] |
| IC50 (Epac2) | 5.9 µM | 66 µM | [3][4][5][10] |
| Selectivity | Pan-Epac inhibitor | Preferential for Epac1 over Epac2 | [10] |
| Cell Permeability | Yes | Yes | [3][6] |
| PKA Inhibition | No | No | [3][6] |
| Potential Liabilities | Reports of protein denaturation | Low in vivo bioavailability | [12] |
Signaling Pathway of Epac Activation and Inhibition
The following diagram illustrates the canonical Epac signaling pathway and the points of intervention for this compound and CE3F4.
Caption: Epac signaling pathway and inhibitor action.
Experimental Protocols
Accurate characterization of Epac inhibitors relies on robust and well-defined experimental assays. Below are detailed methodologies for key experiments used to evaluate compounds like this compound and CE3F4.
FRET-Based Epac Activity Assay
This assay directly measures the conformational change in Epac upon cAMP binding in living cells. A common biosensor consists of Epac flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).
Principle: In the inactive state, CFP and YFP are in close proximity, allowing for Förster Resonance Energy Transfer (FRET). Upon cAMP binding, Epac unfolds, increasing the distance between CFP and YFP and reducing FRET. Inhibitors that prevent this conformational change can be quantified.
Protocol:
-
Cell Culture and Transfection: Plate HEK293 cells on glass-bottom dishes. Transfect cells with a CFP-Epac-YFP biosensor plasmid using a suitable transfection reagent.
-
Inhibitor Pre-incubation: 24-48 hours post-transfection, replace the culture medium with a suitable imaging buffer. Add the Epac inhibitor (e.g., this compound or CE3F4) at various concentrations and incubate for a specified time (e.g., 30 minutes).
-
Baseline Measurement: Mount the dish on a fluorescence microscope equipped for FRET imaging. Excite the CFP (e.g., at 430 nm) and measure the emission of both CFP (e.g., at 470 nm) and YFP (e.g., at 530 nm). Record the baseline FRET ratio (YFP/CFP).
-
Epac Activation: Stimulate the cells with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP) or an adenylyl cyclase activator (e.g., forskolin) to increase intracellular cAMP levels.
-
FRET Measurement: Continuously record the CFP and YFP emissions and calculate the FRET ratio over time.
-
Data Analysis: The inhibitory effect is determined by the degree to which the inhibitor prevents the agonist-induced decrease in the FRET ratio. Calculate IC50 values by plotting the FRET change against the inhibitor concentration.
Caption: FRET-based Epac activity assay workflow.
Rap1 Activation Assay (GTP-Rap1 Pull-down)
This biochemical assay measures the level of active, GTP-bound Rap1 in cell lysates, which is a direct downstream consequence of Epac activation.
Principle: A fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound Rap1, is used to pull down active Rap1 from cell lysates. The amount of pulled-down Rap1 is then quantified by Western blotting.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor and/or agonist as required. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysates to remove cellular debris.
-
GTP-Rap1 Pull-down: Incubate the clarified lysates with GST-RalGDS-RBD fusion protein immobilized on glutathione-agarose beads.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Rap1 antibody.
-
Detection and Quantification: Detect the Rap1 protein using a suitable secondary antibody and chemiluminescence. Quantify the band intensities to determine the relative amount of active Rap1.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparison of Donor-Acceptor Pairs for Genetically Encoded FRET Sensors: Application to the Epac cAMP Sensor as an Example | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of HJC0197's Inhibitory Effect on Epac
This guide provides a comparative analysis of HJC0197, a cell-permeable inhibitor of Exchange proteins directly activated by cAMP (Epac), with other known Epac inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological modulation of the Epac signaling pathway.
Introduction to Epac and Its Inhibition
Exchange proteins directly activated by cAMP (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. They function as key intracellular cAMP sensors, operating independently of Protein Kinase A (PKA). The Epac signaling pathway is implicated in a wide array of cellular processes, including cell adhesion, proliferation, differentiation, and apoptosis. Consequently, the development of specific Epac inhibitors is a significant area of research for potential therapeutic interventions in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions.
This compound has been identified as a cell-permeable inhibitor of both Epac1 and Epac2.[1][2][3] This guide will compare its inhibitory potency and characteristics with other well-documented Epac inhibitors, namely ESI-09 and CE3F4.
Quantitative Comparison of Epac Inhibitors
The inhibitory potency of this compound, ESI-09, and CE3F4 against Epac1 and Epac2 has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for a clear comparison.
| Inhibitor | Target | IC50 (µM) | Comments |
| This compound | Epac2 | 5.9[1][2][3][4] | Inhibits Epac1-mediated Rap1-GDP exchange at 25 µM.[1][2][3][4] |
| ESI-09 | Epac1 | 3.2[5][6][7] | Demonstrates over 100-fold selectivity for Epac over PKA.[5] |
| Epac2 | 1.4[5][6][7] | A non-cyclic nucleotide antagonist.[5][6] | |
| CE3F4 | Epac1 | 23[8] | A noncompetitive inhibitor.[9] |
Experimental Protocols
The validation of these inhibitors relies on robust experimental methodologies. Below are detailed protocols for key assays used in their characterization.
FRET-Based Epac Inhibition Assay
This assay is a common method to screen for and characterize Epac inhibitors by measuring the displacement of a fluorescently labeled cAMP analog.
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules.[10][11][12][13] In the context of Epac, a FRET-based sensor is often used where Epac is sandwiched between a donor and an acceptor fluorophore (e.g., CFP and YFP).[12][13] Binding of cAMP or a fluorescent analog induces a conformational change in Epac, altering the distance or orientation between the fluorophores and thus changing the FRET efficiency.[11] Inhibitors are identified by their ability to compete with the fluorescent cAMP analog, leading to a decrease in FRET signal.
Protocol Outline:
-
Protein Expression and Purification: Recombinant Epac1 or Epac2 protein is expressed and purified.
-
Assay Buffer Preparation: A suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) is prepared.
-
Reaction Mixture: Purified Epac protein is incubated with a fluorescent cAMP analog, such as 8-NBD-cAMP.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 30 minutes) to reach equilibrium.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Rap1 Activation Assay (GTP-Pull-down Assay)
This assay measures the functional consequence of Epac inhibition by quantifying the level of active, GTP-bound Rap1.
Principle: Epac activation leads to the exchange of GDP for GTP on Rap1, resulting in its activation.[14][15] This assay utilizes a protein that specifically binds to the active, GTP-bound form of Rap1 (e.g., the RalGDS-RBD). This binding partner is typically immobilized on beads.
Protocol Outline:
-
Cell Culture and Treatment: Cells expressing Epac and Rap1 are cultured and treated with an Epac agonist (e.g., 8-pCPT-2'-O-Me-cAMP) in the presence or absence of the inhibitor (e.g., this compound).
-
Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of Rap1.
-
Pull-down: The cell lysate is incubated with beads coated with a Rap1-GTP binding protein (e.g., RalGDS-RBD).
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of pulled-down Rap1 is detected by Western blotting using a Rap1-specific antibody.
-
Quantification: The band intensity is quantified to determine the relative amount of active Rap1.
Visualizing the Epac Signaling Pathway and Inhibition
The following diagrams illustrate the Epac signaling cascade and the points of intervention for inhibitors.
Caption: The Epac signaling pathway and points of inhibition.
Caption: Workflow for a FRET-based Epac inhibition assay.
Mechanism of Action and Selectivity
This compound is characterized as an Epac-specific inhibitor that selectively blocks cAMP-induced Epac activation without significantly affecting PKA activation.[1] This selectivity is a crucial feature for a pharmacological tool intended to dissect the specific roles of Epac in cellular signaling. Similarly, ESI-09 is noted for its high selectivity for Epac over PKA.[5] CE3F4 also demonstrates specificity for Epac, with no reported effects on PKA activity.[9]
The mode of inhibition can vary. For instance, CE3F4 is described as a noncompetitive inhibitor of Epac1, meaning it does not directly compete with cAMP for the binding site.[9][16] The precise mechanism of this compound is still under investigation, though it is known to inhibit the GEF activity of Epac towards Rap1.[1][2][3][4]
Cellular Effects and In Vivo Validation
The inhibitory effects of these compounds have been validated in cellular contexts. For example, this compound has been shown to block Epac1 and Epac2-mediated Akt phosphorylation in HEK293 cells.[1] ESI-09 has been demonstrated to inhibit pancreatic cancer cell migration and invasion, processes where Epac signaling is implicated.[5] It also effectively blocks intracellular Epac-mediated Rap1 activation.[5]
While in vitro data is essential for initial characterization, in vivo studies are critical for therapeutic development. It is important to note that some reports have raised concerns about the potential for non-specific, protein-denaturing effects of some Epac inhibitors at high concentrations, highlighting the need for careful dose-response studies and validation in multiple experimental systems.[17][18]
Conclusion
This compound is a valuable tool for studying the physiological and pathological roles of Epac signaling. Its inhibitory profile, when compared with other inhibitors like ESI-09 and CE3F4, provides researchers with a range of options for targeting Epac1 and Epac2. The choice of inhibitor will depend on the specific research question, including the desired potency, isoform selectivity, and the experimental system being used. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their studies on the Epac signaling pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. interpriseusa.com [interpriseusa.com]
- 3. interpriseusa.com [interpriseusa.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. CE3F4 | EPAC Inhibitors: R&D Systems [rndsystems.com]
- 10. Time-Domain Fluorescence Lifetime Imaging of cAMP Levels with EPAC-Based FRET Sensors | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The future of EPAC-targeted therapies: agonism versus antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Epac: A Promising Therapeutic Target for Vascular Diseases: A Review [frontiersin.org]
A Comparative Guide to cAMP Signaling Inhibitors: HJC0197, Forskolin, Rolipram, and SQ22536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of HJC0197, a selective inhibitor of Exchange protein directly activated by cAMP (Epac), with other well-known modulators of the cyclic adenosine monophosphate (cAMP) signaling pathway: Forskolin, Rolipram, and SQ22536. This document summarizes their mechanisms of action, quantitative performance data, and potential off-target effects, supported by relevant experimental protocols.
At a Glance: Comparative Performance of cAMP Signaling Modulators
The following table summarizes the key quantitative data for each compound. It is important to note that the provided IC50 and EC50 values are sourced from various studies and may not be directly comparable due to differing experimental conditions.
| Compound | Primary Target | Mechanism of Action | Reported IC50/EC50 |
| This compound | Epac1 and Epac2 | Antagonist | IC50 = 5.9 µM for Epac2[1][2][3][4], IC50 = 4.0 µM for Epac[5] |
| Forskolin | Adenylyl Cyclase | Activator | EC50 = 0.5 µM[6][7], EC50 = 5-10 µM in rat cerebral cortical membranes[8][9] |
| Rolipram | Phosphodiesterase 4 (PDE4) | Inhibitor | IC50 = 3 nM (PDE4A), 130 nM (PDE4B), 240 nM (PDE4D)[10][11][12], IC50 = 0.22 µM, IC50 = 1 µM[13] |
| SQ22536 | Adenylyl Cyclase | Inhibitor | IC50 = 1.4 µM[14], IC50 = 13 µM[15], IC50 = 5 µM against Forskolin-induced activation[16] |
Delving Deeper: Mechanisms of Action and Specificity
The cAMP signaling pathway is a crucial regulator of numerous cellular processes. The compounds discussed in this guide modulate this pathway at different key points, leading to distinct downstream effects.
This compound is a cell-permeable antagonist of both Epac1 and Epac2 proteins.[1][2][3][4] Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2, and their activation by cAMP is independent of Protein Kinase A (PKA). This compound selectively blocks this cAMP-induced Epac activation.[1] It has been shown to inhibit Epac1-mediated Rap1-GDP exchange activity at a concentration of 25 µM.[1]
Forskolin is a diterpene isolated from the plant Coleus forskohlii. It is a potent and widely used activator of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP.[6][7][8][9] By directly stimulating adenylyl cyclase, forskolin leads to a rapid increase in intracellular cAMP levels.[17]
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that specifically hydrolyzes cAMP.[10][11][12][13] By inhibiting the degradation of cAMP, rolipram effectively increases its intracellular concentration. There are several isoforms of PDE4 (A, B, C, and D), and rolipram exhibits some selectivity among them.[10][11][12]
SQ22536 is an inhibitor of adenylyl cyclase.[14][15] It acts to decrease the production of cAMP in response to stimuli that would normally activate adenylyl cyclase. However, studies have indicated that SQ22536 may have off-target effects, acting on downstream components of the cAMP pathway as well.[18][19]
Visualizing the Mechanisms: Signaling Pathway and Inhibitor Actions
The following diagrams illustrate the cAMP signaling pathway and the points of intervention for each of the discussed compounds.
Caption: The cAMP signaling pathway and points of modulation.
Potential Off-Target Effects and Side Considerations
While these compounds are valuable research tools, it is crucial to be aware of their potential for off-target effects and other considerations that may influence experimental outcomes.
-
This compound: As a relatively specific Epac inhibitor, its off-target profile is not as extensively characterized as older compounds. However, as with any small molecule inhibitor, the potential for off-target interactions should be considered, especially at higher concentrations.
-
Forskolin: Besides its primary action on adenylyl cyclase, forskolin has been reported to have other effects, including interactions with ion channels and other enzymes.[20] It may also induce endocrine disturbances in certain cell types.[21] Reported side effects in humans include flushing, rapid heart rate, and headache.[22]
-
Rolipram: The therapeutic use of rolipram has been limited by side effects such as nausea and vomiting.[11] Its effects are not limited to a single PDE4 subtype, which may contribute to its side effect profile.
-
SQ22536: Studies have shown that SQ22536 can have off-target effects downstream of adenylyl cyclase, potentially inhibiting other components of the cAMP signaling pathway.[18][19] This is a critical consideration when interpreting experimental results using this inhibitor.
Experimental Protocols: A General Guide
The following are generalized protocols for assays commonly used to characterize cAMP signaling modulators. Specific parameters may need to be optimized for your experimental system.
Epac Activity Assay (for this compound)
This assay typically measures the Epac-mediated activation of its downstream effector, Rap1.
Caption: Workflow for a Rap1-GTP pull-down assay to measure Epac activity.
Protocol Outline:
-
Cell Lysis: Prepare cell lysates containing Epac and Rap1.
-
Incubation: Incubate the lysates with a source of cAMP (e.g., 8-pCPT-cAMP) in the presence or absence of varying concentrations of this compound.
-
Pull-down: Use beads coated with the Rap-binding domain (RBD) of RalGDS to specifically pull down the active, GTP-bound form of Rap1.
-
Western Blot: Elute the bound proteins and analyze the amount of Rap1-GTP by Western blotting using a Rap1-specific antibody.
-
Quantification: Densitometry is used to quantify the levels of active Rap1, which is indicative of Epac activity.
Adenylyl Cyclase Activity Assay (for Forskolin and SQ22536)
This assay measures the production of cAMP from ATP.
Protocol Outline:
-
Membrane Preparation: Prepare cell membrane fractions that are enriched in adenylyl cyclase.
-
Reaction Setup: Set up a reaction mixture containing the membrane preparation, ATP (often radiolabeled, e.g., [α-³²P]ATP), and a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubation: Add Forskolin (to activate) or SQ22536 (to inhibit, often in the presence of an activator like Forskolin) at various concentrations and incubate at 37°C.
-
Reaction Termination: Stop the reaction.
-
cAMP Separation: Separate the produced cAMP from the unreacted ATP, typically using column chromatography.
-
Quantification: Quantify the amount of cAMP produced, for example, by scintillation counting if a radiolabel was used.
Phosphodiesterase 4 (PDE4) Activity Assay (for Rolipram)
This assay measures the degradation of cAMP by PDE4.
Protocol Outline:
-
Enzyme Source: Use either a purified recombinant PDE4 enzyme or a cell lysate known to have high PDE4 activity.
-
Reaction Setup: Prepare a reaction buffer containing a known concentration of cAMP (often fluorescently or radiolabeled) and the PDE4 enzyme source.
-
Inhibitor Addition: Add varying concentrations of Rolipram to the reaction.
-
Incubation: Incubate the reaction at 37°C to allow for cAMP hydrolysis.
-
Quantification: Measure the amount of remaining cAMP or the amount of product (AMP) formed. This can be done using various methods, including fluorescence polarization, scintillation proximity assay, or colorimetric assays.[23]
Conclusion
This compound, Forskolin, Rolipram, and SQ22536 are all valuable tools for dissecting the complexities of the cAMP signaling pathway. Their distinct mechanisms of action provide researchers with the ability to probe different aspects of this critical second messenger system. This compound offers a more targeted approach by specifically inhibiting the PKA-independent branch of cAMP signaling mediated by Epac. In contrast, Forskolin and SQ22536 provide broad activation and inhibition of the pathway at the level of cAMP synthesis, respectively, while Rolipram allows for the investigation of the role of cAMP degradation. A thorough understanding of their respective targets, potencies, and potential off-target effects is paramount for the rigorous design and interpretation of experiments in the fields of cell biology, pharmacology, and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. interpriseusa.com [interpriseusa.com]
- 5. This compound | EPAC inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Forskolin | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]
- 8. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rolipram | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. abmole.com [abmole.com]
- 15. caymanchem.com [caymanchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A new site and mechanism of action for the widely used adenylate cyclase inhibitor SQ22,536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugs.com [drugs.com]
- 21. Forskolin Induces Endocrine Disturbance in Human JEG-3 Placental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Forskolin: Health Benefits, Common Uses, Side Effects, and Risks [webmd.com]
- 23. pnas.org [pnas.org]
Comparative Analysis of EPAC Inhibitors: HJC0197 vs. HJC0350
A detailed guide for researchers on the biochemical properties, selectivity, and experimental evaluation of two prominent EPAC antagonists.
This guide provides a comprehensive comparison of HJC0197 and HJC0350, two small molecule inhibitors of the Exchange Proteins Directly Activated by cAMP (EPAC). This analysis is intended for researchers in drug development and cell signaling seeking to understand the distinct profiles of these compounds for their experimental designs.
Introduction to EPAC and its Inhibitors
The Exchange Proteins Directly Activated by cAMP (EPAC) are guanine nucleotide exchange factors for the small GTPases Rap1 and Rap2. As key effectors of the second messenger cAMP, EPAC proteins are involved in a myriad of cellular processes, making them attractive therapeutic targets for various diseases. EPAC exists in two isoforms, EPAC1 and EPAC2, which exhibit distinct tissue distribution and biological functions. The development of selective inhibitors for these isoforms is crucial for dissecting their specific roles and for targeted therapeutic interventions. This compound and HJC0350 are two such inhibitors that have emerged from medicinal chemistry efforts to provide potent and selective pharmacological tools to probe EPAC signaling.
Quantitative Performance Analysis
The following table summarizes the key quantitative parameters of this compound and HJC0350 based on available in vitro data.
| Parameter | This compound | HJC0350 |
| Target(s) | EPAC1 and EPAC2 | EPAC2 |
| IC50 for EPAC2 | 5.9 µM[1][2] | 0.3 µM[3][4][5][6][7] |
| Selectivity | Non-selective | EPAC2 selective (no inhibition of EPAC1 at 25 µM)[3][4][6][7] |
| Effect on PKA | No effect on cAMP-induced PKA activity at 25 µM[1][2] | Not specified, but implied selectivity over PKA |
Mechanism of Action and Signaling Pathway
Both this compound and HJC0350 act as antagonists of EPAC proteins by interfering with the cAMP-mediated activation cascade. In its inactive state, the catalytic domain of EPAC is auto-inhibited by its regulatory domain. The binding of cAMP to the regulatory domain induces a conformational change that relieves this auto-inhibition, allowing EPAC to act as a guanine nucleotide exchange factor (GEF) for Rap GTPases. This compound and HJC0350 are thought to bind to the cAMP-binding domain, preventing the conformational change required for activation.
Figure 1: Simplified EPAC signaling pathway and the inhibitory action of HJC compounds.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative analysis of this compound and HJC0350.
In Vitro EPAC2 Inhibition Assay (for IC50 Determination of HJC0350)
This protocol is based on the method described by Chen et al. (2013) in the Journal of Medicinal Chemistry.[4]
Objective: To determine the concentration of HJC0350 that inhibits 50% of the binding of a fluorescent cAMP analog (8-NBD-cAMP) to EPAC2.
Materials:
-
Recombinant full-length EPAC2 protein
-
8-NBD-cAMP (fluorescent cAMP analog)
-
HJC0350
-
Assay Buffer: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of HJC0350 in the assay buffer.
-
In a 384-well microplate, add 10 µL of the HJC0350 dilutions.
-
Add 10 µL of a solution containing recombinant EPAC2 protein (final concentration ~50 nM) to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of 8-NBD-cAMP solution (final concentration ~50 nM) to each well to initiate the binding reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the fluorescence polarization or fluorescence intensity on a plate reader (Excitation/Emission wavelengths appropriate for 8-NBD-cAMP).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2: Experimental workflow for determining the IC50 of HJC0350.
In Vitro EPAC Inhibition Assay (for IC50 Determination of this compound)
This protocol is based on the method described by Chen et al. (2012) in Bioorganic & Medicinal Chemistry Letters.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a fluorescent cAMP analog to EPAC.
Materials:
-
Recombinant EPAC protein (EPAC1 or EPAC2)
-
8-NBD-cAMP
-
This compound
-
Assay Buffer (similar to the one used for HJC0350)
-
Microplate
-
Fluorescence reader
Procedure:
-
A similar fluorescence-based competition assay is performed as described for HJC0350.
-
Serial dilutions of this compound are incubated with the EPAC protein.
-
The reaction is initiated by the addition of 8-NBD-cAMP.
-
After incubation, the fluorescence is measured to determine the extent of 8-NBD-cAMP displacement by this compound.
-
The IC50 value is determined by dose-response curve analysis.
Comparative Summary and Recommendations
HJC0350 stands out as a highly potent and selective inhibitor of EPAC2.[3][4][5][6][7] Its sub-micromolar IC50 and lack of activity against EPAC1 make it an excellent pharmacological tool for specifically investigating the role of EPAC2 in cellular processes.
In contrast, this compound is a pan-inhibitor of both EPAC1 and EPAC2, with a significantly lower potency for EPAC2 compared to HJC0350.[1][2] While it can be used to study the general effects of EPAC inhibition, its lack of isoform selectivity requires careful consideration in experimental design and data interpretation. For studies aiming to dissect the distinct functions of EPAC1 and EPAC2, the use of HJC0350 in conjunction with an EPAC1-selective inhibitor would be a more rigorous approach.
Researchers should carefully consider the specific research question and the expression profile of EPAC isoforms in their system of interest when choosing between these two inhibitors. For targeted validation of EPAC2's role, HJC0350 is the superior choice. For broader screening or when targeting both isoforms is desired, this compound may be considered, keeping its lower potency in mind.
References
- 1. researchgate.net [researchgate.net]
- 2. sdbonline.org [sdbonline.org]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Identification and characterization of small molecules as potent and specific EPAC2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Discovery of Small Molecules Targeting Exchange Proteins Directly Activated by cAMP (EPAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Small Molecules as Potent and Specific EPAC2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
Validating HJC0197's Effect on Cell Migration: A Comparative Analysis
Initial Assessment of HJC0197
Preliminary searches for the compound "this compound" reveal it to be a potent, cell-permeable antagonist of Exchange Proteins Directly Activated by cAMP (EPAC) 1 and 2, with an IC50 value of 5.9 µM for EPAC2.[1][2][3] It has been utilized in research to investigate the roles of EPAC signaling in processes such as chondrogenesis.[2] However, publicly available experimental data directly evaluating the effect of this compound on cell migration is limited at this time.
Given the potential for typographical errors in compound naming, this guide will focus on a compound with a similar designation, EW-7197 , for which there is a substantial body of research demonstrating its potent effects on cell migration. EW-7197 is a novel, highly selective, and orally bioavailable inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5).[4][5][6]
EW-7197: A Potent Inhibitor of Cell Migration
EW-7197 has been extensively studied for its anti-metastatic properties, which are largely attributed to its ability to inhibit cell migration and invasion.[4][5][6] It functions by blocking the TGF-β/Smad signaling pathway, a critical pathway involved in the epithelial-to-mesenchymal transition (EMT), a key process in cancer cell migration and metastasis.[5][6]
Comparative Performance of EW-7197 and Other ALK5 Inhibitors
The efficacy of EW-7197 in inhibiting cell migration has been compared to other known ALK5 inhibitors. The following table summarizes the comparative data from a wound-healing assay on 4T1 and MDA-MB-231 breast cancer cell lines.
| Compound | Concentration (µM) | Cell Line | Inhibition of Cell Migration (% of control) |
| EW-7197 | 0.1 | 4T1 | Significant |
| 0.5 | 4T1 | Significant | |
| 1.0 | 4T1 | Significant | |
| 0.1 | MDA-MB-231 | Significant | |
| 0.5 | MDA-MB-231 | Significant | |
| 1.0 | MDA-MB-231 | Significant | |
| SB-505124 | 0.1 | 4T1 | Moderate |
| 0.5 | 4T1 | Significant | |
| 1.0 | 4T1 | Significant | |
| IN-1130 | 0.1 | 4T1 | Moderate |
| 0.5 | 4T1 | Significant | |
| 1.0 | 4T1 | Significant | |
| LY-2157299 | 0.1 | 4T1 | Moderate |
| 0.5 | 4T1 | Significant | |
| 1.0 | 4T1 | Significant |
Data adapted from a study by Park et al. (2014). The term "Significant" indicates a statistically significant inhibition compared to untreated control cells. "Moderate" indicates a noticeable but less pronounced inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two key assays used to evaluate the effect of EW-7197 on cell migration.
Wound-Healing Assay
The wound-healing assay is a straightforward method to study directional cell migration in vitro.[7]
-
Cell Seeding: Plate cells (e.g., 4T1 or MDA-MB-231) in a 6-well plate and culture until they form a confluent monolayer.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a straight scratch across the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing the test compound (e.g., EW-7197) at various concentrations or a vehicle control.
-
Image Acquisition: Images of the scratch are captured at time 0 and at regular intervals (e.g., every 24 hours) using a phase-contrast microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software. The rate of wound closure is calculated to determine the effect of the compound on cell migration.
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, mimicking in vivo invasion.
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel, a reconstituted basement membrane matrix.
-
Cell Seeding: Cells are serum-starved, and a suspension is added to the upper chamber of the Transwell insert. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Treatment: The test compound is added to both the upper and lower chambers.
-
Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: TGF-β signaling pathway and the inhibitory action of EW-7197.
Caption: Experimental workflow for a wound-healing cell migration assay.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EW-7197 | CAS:1352608-82-2 | Selective inhibitor of TGF-β type I receptor kinase | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EW-7197, a novel ALK-5 kinase inhibitor, potently inhibits breast to lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Disposal Protocol for HJC0197
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Information for the Epac Inhibitor HJC0197.
This document provides a detailed, step-by-step guide for the proper disposal of the small molecule inhibitor this compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guidance is based on general best practices for handling chemical waste of this nature, as a specific Safety Data Sheet (SDS) for this compound was not available through public searches. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and local regulations.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 1383539-73-8 |
| Molecular Formula | C₁₉H₂₁N₃OS |
| Molecular Weight | 339.45 g/mol |
Experimental Protocols: Proper Disposal Procedures
The following methodology outlines the essential steps for the safe disposal of this compound waste. This protocol is designed to mitigate risks associated with the handling of potent, biologically active small molecules.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile gloves, and safety goggles to protect from splashes and direct contact.
2. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and labware (e.g., pipette tips, weighing paper), should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated, puncture-resistant sharps container.
3. Labeling and Storage:
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your laboratory's regular pickup schedule, contact your institution's EHS department to arrange for proper disposal. Do not attempt to dispose of this compound down the drain or in the regular trash.
5. Spill and Decontamination Procedures:
-
In the event of a spill, cordon off the area to prevent exposure.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous solid waste.
-
For large spills, evacuate the area and contact your EHS department immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
Essential Safety and Operational Guide for Handling HJC0197
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, operational procedures, and disposal plans for the handling of HJC0197 (CAS: 1383539-73-8). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The following table summarizes the mandatory personal protective equipment.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times. Use safety goggles with side-shields. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Laboratory Coat | An impervious laboratory coat must be worn. |
| Respiratory Protection | Respirator | A suitable respirator should be used, especially in areas without adequate exhaust ventilation. |
Operational Handling and Storage
Proper handling and storage of this compound are crucial to maintain its stability and prevent accidental exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood[2].
-
Avoid the formation of dust and aerosols[1].
-
Do not eat, drink, or smoke in the handling area[1].
-
Wash hands thoroughly after handling the compound[1].
-
Take off contaminated clothing and wash it before reuse[1].
Storage:
-
Store in a tightly closed, properly labeled container[1][2].
-
Keep in a cool, well-ventilated place[1].
-
For long-term storage, refer to the supplier's recommendations, which may include refrigeration at 4°C[2].
First Aid and Emergency Procedures
In case of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| If Inhaled | Move the victim to fresh air and keep them at rest in a position comfortable for breathing[1]. |
| In Case of Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention[1]. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1]. |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell[1]. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations. This compound should be treated as special waste and handled by a licensed disposal company[2]. Do not allow the product to reach the sewage system or water courses[2].
This compound Signaling Pathway
This compound is known as a cell-permeable inhibitor of Exchange Proteins Directly Activated by cAMP (Epac), specifically Epac1 and Epac2. The Epac signaling pathway plays a crucial role in various cellular processes, independent of Protein Kinase A (PKA). The general workflow of this pathway is as follows:
Caption: The Epac signaling pathway, inhibited by this compound.
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in the immediate safety documents, its use as an Epac inhibitor suggests its application in cell-based assays to study cAMP-mediated, PKA-independent signaling. A general experimental workflow to investigate the effect of this compound on a cellular process could be as follows:
Caption: A general experimental workflow for studying the effects of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
